Technical Documentation Center

2-(Boc-amino)-2-cyclopropylethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Boc-amino)-2-cyclopropylethanol
  • CAS: 1279821-50-9

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-(Boc-amino)-2-cyclopropylethanol: A Chiral Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the exploration of novel chemical space relies heavily on conformationally restricted, shape-diverse building blocks. 2-(Boc-amino)-2-cyclopropylethanol —systematica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the exploration of novel chemical space relies heavily on conformationally restricted, shape-diverse building blocks. 2-(Boc-amino)-2-cyclopropylethanol —systematically known as tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate—is a highly versatile 1,2-amino alcohol derivative[1].

By integrating a cyclopropyl ring adjacent to a chiral center and a primary alcohol, this molecule provides a rigidified scaffold that reduces entropic penalties upon target binding while simultaneously enhancing metabolic stability. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, details a self-validating synthetic protocol, and explores its integration into advanced drug discovery workflows, particularly in the synthesis of Casein Kinase 1 (CK1) inhibitors[2].

Structural & Physicochemical Rationale

The utility of 2-(Boc-amino)-2-cyclopropylethanol stems from the deliberate combination of three structural motifs:

  • The Cyclopropyl Ring: Imposes a strict ~114° bond angle, severely restricting the rotation of the adjacent Cα​−Cβ​ bonds. In fragment-based drug discovery (FBDD), this "sp3-rich" character allows molecules to access unique, three-dimensional shape-space that flat, aromatic fragments cannot reach[3].

  • The 1,2-Amino Alcohol Core: Provides orthogonal handles for functionalization. The primary alcohol can be oxidized to an aldehyde for reductive amination or converted into a leaving group (e.g., mesylate) for nucleophilic displacement.

  • The Boc (tert-Butyloxycarbonyl) Group: Serves as a robust, lipophilic protecting group for the amine. It is completely stable to catalytic hydrogenation and strongly basic nucleophiles, requiring acidic conditions (e.g., TFA or HCl) for deprotection.

Quantitative Physicochemical Profile

The following table summarizes the key quantitative parameters of the molecule, essential for calculating reaction stoichiometries and predicting pharmacokinetic behavior[1][4].

PropertyValueImplication for Drug Design / Synthesis
CAS Number 1279821-50-9Unique identifier for the racemic or undefined stereoisomer.
Molecular Formula C 10​ H 19​ NO 3​ Determines mass balance in synthetic workflows.
Molecular Weight 201.26 g/mol Low MW makes it an ideal fragment or intermediate.
H-Bond Donors 2 (-OH, -NH)Capable of forming critical interactions in kinase hinge regions.
H-Bond Acceptors 3 (Carbonyl O, Ether O, Hydroxyl O)Enhances aqueous solubility relative to pure hydrocarbons.
Rotatable Bonds 4Low flexibility (due to cyclopropyl) minimizes entropic binding penalty.

Mechanistic Synthesis & Experimental Protocols

The synthesis of 2-(Boc-amino)-2-cyclopropylethanol typically proceeds via a two-step sequence starting from cyclopropylglycine.

Synthesis A Cyclopropylglycine (Starting Material) B Reduction (LiAlH4, THF, 0°C to RT) A->B Step 1: Hydride Transfer C 2-Amino-2-cyclopropylethanol (Intermediate) B->C D Boc Protection (Boc2O, TEA, DCM, RT) C->D Step 2: Acylation E 2-(Boc-amino)-2-cyclopropylethanol (Target Molecule) D->E

Synthetic workflow for 2-(Boc-amino)-2-cyclopropylethanol from cyclopropylglycine.

Step 1: Reduction of Cyclopropylglycine

Causality & Rationale: Carboxylic acids are highly resistant to mild reducing agents (like NaBH 4​ ) due to the resonance stability of the carboxylate anion formed in situ. Therefore, Lithium Aluminum Hydride (LiAlH 4​ ), a powerful nucleophilic hydride source, is required. The lithium ion coordinates the carbonyl oxygen, activating it for hydride attack to yield the intermediate 2-amino-2-cyclopropylethanol[3].

Protocol 1: Synthesis of 2-Amino-2-cyclopropylethanol

  • Preparation: Suspend L-cyclopropylglycine (1.0 eq, 10 mmol) in anhydrous THF (0.5 M) under an inert argon atmosphere.

  • Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of LiAlH 4​ (2.0 eq, 1 M in THF) dropwise over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Validation: Monitor via TLC (Ninhydrin stain) until the starting material is consumed.

  • Fieser Workup (Critical Step): Cool to 0 °C. For every x grams of LiAlH 4​ used, sequentially and cautiously add x mL of H 2​ O, x mL of 15% aqueous NaOH, and 3x mL of H 2​ O.

  • Isolation: Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, wash the cake with hot THF, and concentrate the filtrate in vacuo to yield the crude amino alcohol.

Step 2: Boc Protection

Causality & Rationale: To utilize the primary alcohol in subsequent cross-coupling or oxidation steps without interference from the amine, the nitrogen must be masked. Di-tert-butyl dicarbonate (Boc 2​ O) is highly chemoselective for amines over alcohols in the presence of a non-nucleophilic base like Triethylamine (TEA). TEA scavenges the generated protons, ensuring the amine remains in its nucleophilic free-base state.

Expert Observation: In certain patent literature detailing this exact synthesis for Casein Kinase inhibitors, the starting material is erroneously listed by the product's name[2]. However, stoichiometric analysis (6.5 g = 64.3 mmol) confirms the substrate is the free amine (MW ~101.15 g/mol ). Furthermore, scaling the solvent from the patent's reported 10 mL to 100 mL is highly recommended to prevent the formation of an un-stirrable slurry and to safely dissipate the heat of acylation.

Quantitative Stoichiometry Table for Step 2

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)
2-Amino-2-cyclopropylethanol101.151.06.50 g64.3
Di-tert-butyl dicarbonate (Boc 2​ O)218.251.116.41 mL70.7
Triethylamine (TEA)101.191.210.75 mL77.0
Dichloromethane (DCM)N/ASolvent100.0 mLN/A

Protocol 2: Synthesis of 2-(Boc-amino)-2-cyclopropylethanol

  • Initialization: Dissolve 2-amino-2-cyclopropylethanol (6.5 g, 64.3 mmol) in 100 mL of anhydrous DCM.

  • Base Addition: Add TEA (10.75 mL, 77.0 mmol) to the stirred solution at room temperature.

  • Acylation: Add Boc 2​ O (16.41 mL, 70.7 mmol) dropwise. The reaction will mildly effervesce as CO 2​ is released.

  • Incubation: Stir the resulting solution at room temperature for 16 hours[2]. Validation: TLC (KMnO 4​ stain) should show complete conversion of the highly polar amine to a higher-R f​ product.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted TEA and amine), saturated NaHCO 3​ , and brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford the pure tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate.

Application in Drug Discovery: Casein Kinase 1 (CK1) Inhibitors

2-(Boc-amino)-2-cyclopropylethanol is a critical intermediate in the synthesis of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, which act as potent inhibitors of Casein Kinase 1 delta/epsilon (CK1 δ/ϵ )[2]. CK1 isoforms are central regulators of the Wnt/ β -catenin signaling pathway and the circadian rhythm.

By incorporating the cyclopropylglycinol motif, medicinal chemists can fine-tune the steric bulk projecting into the kinase hinge region, optimizing both binding affinity and kinase selectivity.

Application A 2-(Boc-amino)-2-cyclopropylethanol B Alcohol Activation (e.g., Mesylation) A->B Functionalization C Scaffold Coupling (Pyrazolopyrazine Core) B->C Nucleophilic Substitution (SN2) D Boc Deprotection (TFA / DCM) C->D Unmasking Amine E CK1 δ/ε Inhibitor (Lead Compound) D->E Target Engagement

Integration of the building block into Casein Kinase 1 inhibitor synthesis.

In this workflow, the primary alcohol of the building block is typically converted into a good leaving group (such as a mesylate or tosylate). This allows a complex heterocyclic core (like a pyrazolopyrazine) to undergo an S N​ 2 reaction, covalently linking the rigid cyclopropyl scaffold to the pharmacophore. Subsequent removal of the Boc group using Trifluoroacetic acid (TFA) reveals the primary amine, which can form critical hydrogen bonds with the aspartate residues in the kinase active site.

Analytical Characterization & Validation

To ensure the integrity of the synthesized building block before downstream coupling, the following self-validating analytical checks must be performed:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the massive singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group of the Boc moiety). The cyclopropyl protons will appear as a complex set of multiplets highly upfield, typically between 0.2 ppm and 0.8 ppm.

  • LC-MS (ESI+): The exact mass is 201.13 Da. In positive ion mode, the molecular ion [M+H]+ is often weak due to the facile fragmentation of the Boc group. Look for the characteristic loss of the tert-butyl group ( [M+H−56]+ ) or the entire Boc group ( [M+H−100]+ ).

  • Chiral HPLC: If synthesizing a specific enantiomer (e.g., starting from L-cyclopropylglycine), chiral chromatography must be employed to confirm that no racemization occurred at the C2 position during the hydride reduction.

References

  • SUBSTITUTED 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS CASEIN KINASE 1 D/E INHIBITORS European Patent Office / Googleapis.com URL:[Link]

  • Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library White Rose eTheses Online (University of Leeds) URL:[Link]

  • C10H19NO3 - Explore - PubChemLite PubChem / NIH URL:[Link]

Sources

Exploratory

physicochemical properties of 2-(Boc-amino)-2-cyclopropylethanol

An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl (S)-(1-cyclopropyl-2-hydroxyethyl)carbamate Introduction: A Privileged Scaffold in Modern Drug Discovery tert-butyl (S)-(1-cyclopropyl-2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl (S)-(1-cyclopropyl-2-hydroxyethyl)carbamate

Introduction: A Privileged Scaffold in Modern Drug Discovery

tert-butyl (S)-(1-cyclopropyl-2-hydroxyethyl)carbamate, identified by its CAS Number 1360774-41-9, is a chiral building block of significant interest to researchers in medicinal chemistry and drug development.[1][2][3][4] Its structure is a deliberate convergence of three motifs, each conferring distinct and advantageous properties to a target molecule. The β-amino alcohol core is a well-established "privileged structural motif" found in numerous therapeutic agents.[5] The cyclopropyl ring, far from being a simple saturated carbocycle, offers unique conformational rigidity and electronic properties that can enhance metabolic stability, binding potency, and even brain permeability.[6] Finally, the tert-butyloxycarbonyl (Boc) protecting group provides a robust yet selectively cleavable handle on the amine, essential for multi-step synthetic campaigns.[7]

This guide provides an in-depth examination of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind experimental choices and present validated protocols for determining these properties, empowering scientists to fully leverage this versatile building block in their research endeavors.

Part 1: Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These values are the basis for all subsequent experimental work, from reaction stoichiometry to formulation development.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate[3]
Synonym(s) 2-(Boc-amino)-2-cyclopropylethanolN/A
CAS Number 1360774-41-9[1][2][3][4]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1][8]
Physical Form Solid[1][2][3][4]
Predicted XLogP3 1.5[8]
Purity (Typical) 95% - 97%[1][2][3][4]

Structure and Stereochemistry

The molecule possesses a single chiral center at the carbon bearing the cyclopropyl and Boc-amino groups. The (S)-enantiomer is the commercially prevalent form and is crucial for stereospecific interactions with biological targets. The cyclopropyl group's rigid, three-membered ring significantly restricts the conformational freedom around this chiral center compared to an analogous acyclic substituent. This pre-organization can be entropically favorable for receptor binding.[6]

Physical Appearance and Storage

This compound is typically supplied as a white to off-white solid.[1] Recommended storage conditions vary from room temperature to 2-8°C.[2][4] For long-term stability, it is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light. This precaution minimizes the risk of oxidative degradation of the amino alcohol functionality.

Part 2: Spectroscopic and Structural Characterization

Unambiguous confirmation of a material's identity and purity is the bedrock of scientific integrity. A multi-technique spectroscopic approach is required for a comprehensive characterization.

G cluster_0 Spectroscopic Workflow A Sample Preparation (Appropriate Deuterated Solvent) B ¹H & ¹³C NMR Spectroscopy (Structural Elucidation & Purity) A->B C Mass Spectrometry (ESI-MS) (Molecular Weight Confirmation) B->C D Infrared Spectroscopy (ATR-IR) (Functional Group ID) C->D E Data Analysis & Archiving (Comprehensive Characterization) D->E

Caption: Workflow for Spectroscopic Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information.

  • ¹H NMR: The proton spectrum will exhibit characteristic signals:

    • A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

    • A complex series of multiplets in the upfield region (typically 0.2-0.8 ppm) for the five protons of the cyclopropyl ring.

    • A multiplet for the methine proton (-CH(NHBoc)-).

    • Two distinct multiplets for the diastereotopic methylene protons (-CH₂OH).

    • A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

    • A broad singlet for the amide (N-H) proton.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 10 carbon atoms, including the characteristic carbonyl of the carbamate (~156 ppm), the quaternary and methyl carbons of the Boc group, and the upfield signals of the cyclopropyl ring.

Protocol: NMR Analysis

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer. Include a D₂O exchange experiment to confirm the -OH and N-H protons.

  • Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign peaks based on chemical shifts and coupling patterns. Confirm the number of unique carbon environments from the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for confirming the presence of key functional groups.

  • Expected Absorptions:

    • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol.

    • ~3350 cm⁻¹ (sharp): N-H stretch from the carbamate.

    • ~2970 cm⁻¹: C-H stretches from aliphatic groups.

    • ~1685 cm⁻¹ (strong): C=O stretch from the carbamate carbonyl.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected.

  • Expected Ions:

    • [M+H]⁺: m/z ≈ 202.14

    • [M+Na]⁺: m/z ≈ 224.13

    • A significant fragment may be observed corresponding to the loss of the Boc group or isobutylene.

Protocol: ESI-MS Analysis

  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Compare the observed m/z values of the parent ions with the calculated exact mass.

Part 3: Key Physicochemical Parameters for Drug Development

Properties such as solubility and lipophilicity are not merely academic; they are critical determinants of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Solubility

Aqueous solubility is paramount for oral bioavailability and the development of intravenous formulations.

G cluster_1 Thermodynamic Solubility Workflow A Add excess solid to buffer (e.g., PBS, pH 7.4) B Equilibrate at constant temp (e.g., 25°C, 24-48h with shaking) A->B C Phase Separation (Centrifuge or filter to remove solid) B->C D Quantify Solute (LC-MS or UV-Vis on supernatant) C->D E Calculate Solubility (mg/mL or µM) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid compound (enough to ensure saturation is achieved and solid remains) to a series of vials containing buffers of interest (e.g., pH-adjusted buffers, simulated gastric fluid, phosphate-buffered saline (PBS) at pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Further clarify the supernatant by centrifugation (e.g., 14,000 rpm for 15 min) or by passing it through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared from a known stock solution.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It heavily influences membrane permeability and plasma protein binding.

  • LogP: The partition coefficient in an octan-1-ol/water system. The predicted XLogP3 value of 1.5 suggests moderate lipophilicity.[8]

  • LogD: The distribution coefficient at a specific pH. For a neutral molecule like this, LogD is essentially equal to LogP.

Protocol: Shake-Flask for LogP Determination

  • Preparation: Prepare octan-1-ol saturated with water and water saturated with octan-1-ol. Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Combine equal volumes of the drug-containing aqueous phase and the water-saturated octan-1-ol phase in a vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours to allow for complete partitioning, then allow the layers to separate fully (centrifugation can aid separation).

  • Quantification: Carefully sample both the aqueous and octan-1-ol layers. Determine the concentration of the compound in each layer using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Part 4: Chemical Stability and Reactivity

Understanding the stability of the molecule is crucial for its application in synthesis and for predicting its shelf-life.

G cluster_0 Boc Group Stability Start 2-(Boc-amino)-2-cyclopropylethanol Acid Strong Acid (e.g., TFA, HCl) Start->Acid Cleavage Base Basic Conditions (e.g., NaOH, Piperidine) Start->Base Treatment Product 2-Amino-2-cyclopropylethanol (Deprotected) Acid->Product Stable Stable (No Reaction) Base->Stable

Caption: Chemical Stability of the Boc Protecting Group.

The most significant chemical property of this molecule in a synthetic context is the nature of the Boc protecting group.

  • Acid Lability: The Boc group is readily cleaved under acidic conditions.[] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in dioxane, will efficiently remove the Boc group to reveal the free primary amine. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

  • Base Stability: The Boc group is robust and stable under a wide range of basic and nucleophilic conditions.[7] This orthogonality allows for selective manipulation of other functional groups in a molecule without disturbing the protected amine.

  • Hydroxyl Reactivity: The primary alcohol is a nucleophile and can undergo typical alcohol reactions such as oxidation, esterification, or etherification, provided the reaction conditions are compatible with the Boc group (i.e., non-acidic).

Conclusion

tert-butyl (S)-(1-cyclopropyl-2-hydroxyethyl)carbamate is a strategically designed chiral building block whose value is derived from the sum of its parts. Its physicochemical properties—moderate lipophilicity, solid-state nature, and the well-defined reactivity of its functional groups—make it an exceptionally useful tool for medicinal chemists. A thorough understanding and experimental validation of the properties outlined in this guide are essential for its successful incorporation into drug discovery pipelines, enabling the synthesis of novel, conformationally constrained, and potent therapeutic candidates.

References

  • PubChem. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • PubChemLite. Tert-butyl n-[1-(2-hydroxyethyl)cyclopropyl]carbamate (C10H19NO3). [Link]

  • PubChem. (R)-2-amino-2-cyclopropylethanol. [Link]

  • Autech. 2-Amino-1-Cyclopropylethanol: A Versatile Organic Compound. [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519-522. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. 2-Cyclopropylethan-1-ol. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • CHEM21. One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Foundational

The Ascendancy of Cyclopropyl Amino Alcohols in Modern Medicinal Chemistry: A Technical Guide

Abstract The cyclopropyl group, once a mere curiosity of strained-ring chemistry, has firmly established itself as a "privileged" motif in contemporary drug discovery. Its unique stereoelectronic properties and rigidifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropyl group, once a mere curiosity of strained-ring chemistry, has firmly established itself as a "privileged" motif in contemporary drug discovery. Its unique stereoelectronic properties and rigidifying effect on molecular architecture offer medicinal chemists a powerful tool to address multifaceted challenges in drug design, from enhancing potency and selectivity to improving metabolic stability. This in-depth technical guide focuses on a particularly valuable subclass: cyclopropyl amino alcohols. We will dissect the fundamental principles that make this scaffold so attractive, explore key synthetic methodologies for its construction, and delve into its impactful applications across a spectrum of therapeutic areas, including metabolic diseases, virology, and oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of cyclopropyl amino alcohols in their own research endeavors.

The Cyclopropyl Group: A Compact Powerhouse in Drug Design

The three-membered ring of cyclopropane is deceptively simple. Its inherent ring strain, a consequence of compressed C-C-C bond angles of 60°, gives rise to a unique electronic structure. The C-C bonds possess a higher degree of p-character than typical alkanes, leading to shorter and stronger bonds.[1] This "pseudo-double bond" character allows the cyclopropyl group to influence the electronic properties of adjacent functionalities.[2] From a medicinal chemistry perspective, the most salient features of the cyclopropyl group are its ability to impart conformational rigidity and enhance metabolic stability.

The "Conformational Clamp": Pre-organizing Molecules for Optimal Binding

One of the most powerful applications of the cyclopropyl group is its role as a "conformational clamp."[2] By restricting rotation around adjacent single bonds, it significantly reduces the number of accessible low-energy conformations of a molecule. This pre-organization into a more rigid, bioactive conformation can lead to a substantial increase in binding affinity for a biological target by minimizing the entropic penalty upon binding.[1][2] The replacement of a flexible double bond with a rigid cyclopropane ring can "lock" a molecule into a conformation that mimics the bioactive state of a parent compound, often resulting in enhanced potency.[3]

Enhancing Metabolic Stability

The C-H bonds of a cyclopropyl ring are shorter and stronger than those in standard aliphatic chains.[1][4] This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[5] By strategically placing a cyclopropyl group at a known metabolic hotspot, medicinal chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and oral bioavailability.[5]

A Versatile Bioisostere

The cyclopropyl group is often employed as a bioisosteric replacement for other common chemical moieties. For instance, it can serve as a rigid substitute for a gem-dimethyl group or an alkene.[4][6] This substitution can maintain or improve biological activity while favorably modulating physicochemical properties such as solubility and lipophilicity.

Stereoselective Synthesis of Cyclopropyl Amino Alcohols: A Methodological Overview

The therapeutic potential of cyclopropyl amino alcohols has driven the development of numerous synthetic strategies to access these valuable building blocks with high stereocontrol. One particularly elegant and efficient approach involves the reaction of cyclopropanols with imines.

Zinc-Mediated Formal Cyclopropylation of Imines

A recently developed method enables the stereoselective construction of cyclopropane-embedded γ-amino alcohols through a zinc-mediated formal cyclopropylation of imines with cyclopropanols.[7][8] This transformation proceeds through a Mannich-type addition of an enolized zinc homoenolate to the imine, followed by ring closure.[7] This method is notable for its ability to generate three contiguous stereocenters with high diastereoselectivity.[8]

Experimental Protocol: Stereoselective Synthesis of a Vicinal anti-Amino Alcohol

The following protocol is adapted from a published procedure for the synthesis of vicinal amino alcohol derivatives from 1-substituted cyclopropanols and chiral N-tert-butanesulfinyl imines.[9]

Materials:

  • Appropriate 1-substituted cyclopropanol

  • Chiral N-tert-butanesulfinyl imine

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et3N)

  • Diethylzinc (Et2Zn), 1 M solution in toluene

Procedure:

  • To a solution of the cyclopropanol (1.0 eq) in dry THF, sequentially add triethylamine (1.0 eq), a 1 M solution of diethylzinc in toluene (2.0 eq), and the sulfinyl imine (1.0 eq).[9]

  • Stir the reaction mixture at 60 °C under an inert atmosphere for 15 hours.[9]

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal amino alcohol.

This method provides a reliable route to densely functionalized amino alcohols that can serve as versatile intermediates for further synthetic elaboration.[9]

Applications in Medicinal Chemistry: Case Studies of Cyclopropyl Amino Alcohols in Action

The unique properties of cyclopropyl amino alcohols have been successfully exploited in the development of novel therapeutics for a range of diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose-stimulated insulin secretion.[10][11] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[11][12]

Many potent DPP-IV inhibitors incorporate a cyclopropyl group adjacent to an amine, often as part of a cyclopropyl-fused proline mimetic.[10] The cyclopropyl group serves to:

  • Enhance Potency: The rigid cyclopropane ring can orient the key binding elements of the inhibitor for optimal interaction with the enzyme's active site.

  • Improve Chemical Stability: The incorporation of a cyclopropyl moiety can prevent undesirable intramolecular cyclization reactions that are a common degradation pathway for some classes of DPP-IV inhibitors.[10]

Compound Class Key Structural Feature Contribution of Cyclopropyl Group Reference
Methanoprolinenitrilescis-4,5-methanoprolinenitrileEnhanced chemical stability and high inhibitory potency[10]
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral drug development.[13] Several potent HCV NS3/4A inhibitors incorporate (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) or related cyclopropyl amino acid derivatives as key structural elements.[14]

The cyclopropyl group in these inhibitors plays a critical role in:

  • Binding Affinity: The constrained cyclopropyl ring helps to position the P1 and P2 side chains of the inhibitor for optimal interactions within the S1 and S2 pockets of the protease active site.[15]

  • Improved Potency: The combination of a P2-P1 cyclopropyl alanine has been shown to lead to a significant improvement in inhibitory potency.[15]

Experimental Workflow for Screening HCV NS3/4A Protease Inhibitors

cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Compound Synthesis Compound Synthesis Enzyme Assay Enzyme Assay Compound Synthesis->Enzyme Assay Test Compounds Determine IC50 Determine IC50 Enzyme Assay->Determine IC50 Activity Data HCV Replicon Assay HCV Replicon Assay Determine IC50->HCV Replicon Assay Potent Hits Determine EC50 Determine EC50 HCV Replicon Assay->Determine EC50 Replication Inhibition Cytotoxicity Assay Cytotoxicity Assay HCV Replicon Assay->Cytotoxicity Assay Parallel Screen Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Cell Viability

Caption: Workflow for the evaluation of novel HCV NS3/4A protease inhibitors.

Anticancer Agents: Tubulin Polymerization Inhibitors

The natural product Combretastatin A-4 (CA-4) is a potent inhibitor of tubulin polymerization that exhibits significant anticancer activity. However, its therapeutic potential is limited by its poor solubility and metabolic instability of the cis-stilbene bridge. Replacing the flexible double bond in CA-4 with a rigid cyclopropane ring serves to lock the molecule in a "cis-locked" conformation that mimics the bioactive conformation of the parent compound.[3] This modification can lead to enhanced binding affinity with β-tubulin and improved potency.[3]

Logical Relationship of Cyclopropyl Group in Anticancer Drug Design

Caption: Role of the cyclopropyl group in optimizing anticancer drug candidates.

Metabolic Considerations and Potential Liabilities

While the cyclopropyl group is often introduced to block metabolism, it is not metabolically inert under all circumstances. A significant number of cyclopropyl groups in drug candidates are directly attached to amines.[5] This N-cyclopropylamine motif can be susceptible to CYP-mediated oxidation, which can lead to the formation of reactive ring-opened intermediates.[5] These reactive metabolites can potentially form covalent adducts with proteins, leading to toxicity. A well-known example is the fluoroquinolone antibiotic trovafloxacin, where oxidation of the cyclopropylamine moiety has been linked to hepatotoxicity.[5] Therefore, while the cyclopropyl group is a valuable tool for enhancing metabolic stability, careful consideration of its chemical context and potential for bioactivation is essential during drug development.

Conclusion and Future Perspectives

Cyclopropyl amino alcohols have emerged as a cornerstone of modern medicinal chemistry, offering a unique combination of conformational constraint, metabolic stability, and synthetic accessibility. Their successful application in diverse therapeutic areas, from metabolic disorders to infectious diseases and oncology, underscores their versatility and impact. As our understanding of drug-receptor interactions becomes more sophisticated, the ability of the cyclopropyl group to precisely control molecular conformation will become even more valuable. Future research will likely focus on the development of novel, even more efficient stereoselective syntheses of complex cyclopropyl amino alcohols and their incorporation into new chemical scaffolds to address challenging biological targets. The "simple" three-membered ring will undoubtedly continue to play a major role in the design of the next generation of innovative medicines.

References

  • A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymerization - Benchchem. (n.d.).
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols - ChemRxiv. (n.d.).
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26).
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC. (n.d.).
  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical - Benchchem. (n.d.).
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols | Request PDF. (2026, January 14).
  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (n.d.).
  • Magnin, D. R., Robl, J. A., Sulsky, R. B., Augeri, D. J., Huang, Y., Simpkins, L. M., ... & Hamann, L. G. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587–2598.
  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols | The Journal of Organic Chemistry - ACS Publications. (2024, April 13).
  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. (n.d.).
  • Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency - PubMed. (2005, October 15).
  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - MDPI. (2010, August 20).
  • Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia. (n.d.).
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. (n.d.).
  • Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed. (2005, July 22).
  • HCV NS3/4A protease and its emerging inhibitors - MedCrave online. (2017, April 4).

Sources

Exploratory

Engineering Conformational Rigidity: A Comprehensive Technical Review of N-Boc-cyclopropyl-aminoethanol Analogs in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. The incorporation of constrained ring systems,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. The incorporation of constrained ring systems, specifically cyclopropyl rings, into classic pharmacophores like aminoethanols is a field-proven strategy to achieve this balance.

This whitepaper provides an in-depth technical analysis of N-Boc-cyclopropyl-aminoethanol analogs—most notably tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) . We will explore the mechanistic rationale behind their use, validated synthetic methodologies, and their expanding footprint in neuropharmacology and agrochemical development.

Pharmacophore Rationale: Why Cyclopropyl Aminoethanols?

The aminoethanol moiety is a privileged structure in drug discovery, forming the backbone of beta-blockers, sphingosine analogs, and various kinase inhibitors. However, flexible aliphatic chains often suffer from high entropic penalties upon target binding and are highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes.

By integrating a cyclopropyl ring at the alpha or beta carbon of the aminoethanol, we achieve three critical mechanistic advantages:

  • Conformational Locking: The strained 3-membered ring restricts the torsional angles of the amino and hydroxyl groups. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty of binding to enzyme active sites[1].

  • Metabolic Shielding: The steric bulk and unique hybridization ( sp2.2 character) of the cyclopropyl C-H bonds increase resistance to enzymatic hydroxylation and oxidative deamination.

  • Lipophilic Modulation via N-Boc: While the tert-butyloxycarbonyl (Boc) group is primarily a synthetic protecting group, in early-stage hit-to-lead optimization, the bulky, lipophilic Boc moiety can enhance cellular permeability and serve as a surrogate for larger hydrophobic target-binding pockets[2][3].

Validated Synthetic Methodologies

The synthesis of highly strained, sterically hindered aminoethanols requires chemoselective strategies. For the benchmark analog, tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate, two primary synthetic routes are utilized in the industry[4][5].

Route A: The Kulinkovich-de Meijere Variant

This route achieves a 40% overall yield in three steps. It begins with the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide.

  • Causality: The de Meijere variant utilizes titanium-mediated catalysis to directly forge the cyclopropyl ring from an amide. This elegantly bypasses the need for hazardous diazomethane chemistry or highly unstable carbene intermediates, making it suitable for scale-up[4].

Route B: Curtius Degradation Route

This route achieves a superior 56% overall yield. It starts with the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by a Curtius degradation of the carboxylic acid to install the protected amine, and concludes with the selective reduction of the remaining ester[4].

  • Causality: This route is highly favored in process chemistry because it leverages inexpensive, commercially available starting materials and avoids transition-metal catalysts that require rigorous downstream purging.

Synthesis N1 N,N-dibenzyl-2-benzyloxyacetamide N3 Kulinkovich-de Meijere Reductive Cyclopropanation N1->N3 N2 Diethyl cyclopropane-1,1-dicarboxylate N4 1. Monohydrolysis 2. Curtius Degradation N2->N4 N7 tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) N3->N7 40% Yield N5 Ethyl 1-(Boc-amino)cyclopropanecarboxylate N4->N5 N6 LiBH4 Reduction N5->N6 N6->N7 56% Yield

Caption: Synthetic pathways to N-Boc-cyclopropyl-aminoethanol.

Standardized Protocol: Chemoselective Ester Reduction

A critical step in Route B is the reduction of the ester to the primary alcohol without cleaving the acid-sensitive and hydride-sensitive N-Boc group. Lithium borohydride ( LiBH4​ ) is selected over Lithium aluminum hydride ( LiAlH4​ ) due to its tuned chemoselectivity; it is aggressive enough to reduce esters but leaves carbamates intact[4][5].

Protocol: Synthesis of (1-hydroxymethylcyclopropyl)-tert-butoxycarbonylamine

  • Substrate Dissolution: Dissolve 4.31 g (18.80 mmol) of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of LiBH4​ , which would generate highly flammable hydrogen gas and reduce the effective stoichiometry.

  • Primary Reduction: Slowly add 10.34 mL (20.68 mmol) of a 2M LiBH4​ solution in THF dropwise at 0∘C , then allow the mixture to warm to room temperature. Stir overnight.

  • Secondary Push: To drive the reaction to completion, add an additional 5 mL (10 mmol) of the 2M LiBH4​ solution. Stir for an additional 6 hours at room temperature[4].

  • Quenching (Critical Safety Step): Carefully add 15 g of anhydrous sodium sulfate ( Na2​SO4​ ) followed by the highly controlled, dropwise addition of 10 mL of deionized water. Rationale: The water safely decomposes unreacted LiBH4​ . The Na2​SO4​ acts as a desiccant and a coagulant for the resulting lithium/boron salts, preventing the formation of an unfilterable emulsion.

  • Isolation: Stir the suspension over the weekend to ensure complete salt coagulation. Filter the suspension through a pad of fresh Na2​SO4​ , washing the filter cake thoroughly with Dichloromethane (DCM).

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify via silica gel column chromatography (Heptane/Ethyl Acetate, 1:1) to yield the target product (~79% yield for this specific step)[5].

Biological Applications and Target Engagement

The unique steric and electronic properties of cyclopropyl aminoethanols have led to their successful deployment across multiple life science domains.

Neuropharmacology: Monoamine Oxidase (MAO) Inhibition

Cyclopropyl aminoethanols, such as 1-m-aminophenyl-2-cyclopropylaminoethanol (AB-15), have been extensively studied as potent inhibitors of monoamine oxidase (MAO)[1][6]. The mechanism of action relies heavily on the altered ionization properties imparted by the cyclopropyl ring. The ring forces the amino group into a specific spatial orientation that mimics the transition state of endogenous monoamines (like serotonin and dopamine)[1][7]. Upon entering the MAO active site, the constrained geometry leads to the formation of a highly stable, inactive enzyme-inhibitor complex, effectively halting the oxidative deamination of neurotransmitters[1].

Agrochemicals: Spirocyclopropanated Insecticides

Beyond human therapeutics, tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is a vital building block for next-generation agrochemicals. It is used to synthesize spirocyclopropanated analogues of neonicotinoid insecticides, such as Thiacloprid and Imidacloprid[4]. The introduction of the spiro-cyclopropyl system restricts the conformation of the insecticide, increasing its binding affinity to insect nicotinic acetylcholine receptors while reducing off-target toxicity.

MAO M1 Cyclopropyl Aminoethanol (e.g., AB-15) M2 Monoamine Oxidase (MAO) Active Site M1->M2 Target Engagement M3 Ionized Group Binding M2->M3 M4 Conformational Locking (Cyclopropyl Ring) M2->M4 M5 Inactive Enzyme-Inhibitor Complex M3->M5 M4->M5 Stable Inhibition

Caption: Mechanism of MAO inhibition by cyclopropyl aminoethanols.

Quantitative Data Summary

For researchers looking to incorporate this pharmacophore into their libraries, the baseline physicochemical properties of the standard N-Boc protected building block are summarized below.

PropertyValue / Description
Chemical Name tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
CAS Number 107017-73-2[3]
Molecular Formula C9​H17​NO3​ [2]
Molecular Weight 187.24 g/mol [3][4]
Appearance Yellow Solid[2]
Melting Point 81.0 to 85.0 °C[8]
Boiling Point 294.5 ± 9.0 °C at 760 mmHg[2][8]
Storage Conditions 2-8 °C, Light Sensitive[3][9]

References

  • Tert-Butyl[1-(Hydroxymethyl)cyclopropyl]carbamate | CAS Number : 107017-73-2 Avanscure URL: [Link]

  • Cas 107017-73-2, N-BOC-1-AMINO-CYCLOPROPANEMETHANOL LookChem URL: [Link]

  • Anion inhibition of monoamine oxidase Researcher.life URL: [Link]

  • The characteristics of an amine found in urine of schizophrenic patients Researcher.life URL:[Link]

  • Tetrazolium reduction as a measure of monoamine oxidase activity in vitro Researcher.life URL: [Link]

Sources

Foundational

The Cyclopropyl Paradigm in Rational Drug Design: Mechanics, Metabolism, and Methodologies

Executive Summary In modern medicinal chemistry, the cyclopropyl ring has transcended its historical perception as a mere structural curiosity to become a cornerstone bioisostere and pharmacokinetic modulator. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the cyclopropyl ring has transcended its historical perception as a mere structural curiosity to become a cornerstone bioisostere and pharmacokinetic modulator. As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to insurmountable metabolic liabilities, poor membrane permeability, or off-target toxicity. The strategic insertion of a cyclopropyl moiety often serves as the definitive structural intervention to rescue these scaffolds. This technical guide explores the quantum mechanical causality behind the cyclopropyl group's unique properties and provides a self-validating experimental framework for quantifying its impact on metabolic stability.

The Physicochemical Engine: Causality of the Cyclopropyl Ring

To leverage the cyclopropyl group effectively, one must understand the fundamental physics governing its behavior. The integration of this three-membered ring does not merely add steric bulk; it fundamentally alters the electronic and conformational landscape of the parent molecule.

Orbital Hybridization and Bond Strain

The internal C-C-C bond angle of a cyclopropane ring is constrained to 60°, a severe deviation from the ideal 109.5° of an sp3 hybridized carbon. To accommodate this angle strain, the carbon atoms rehybridize. The internal C-C bonds adopt a "banana" or bent shape, utilizing orbitals with higher p -character. Consequently, the exocyclic C-H bonds compensate by acquiring increased s -character (approximately 33%, rendering them sp2 -like).

This rehybridization is the mechanical engine behind the moiety's metabolic resilience. Higher s -character pulls the shared electrons closer to the carbon nucleus, shortening the C-H bond and significantly increasing its Bond Dissociation Energy (BDE) .

Walsh Orbitals and Conjugation

Unlike standard alkanes, cyclopropane possesses unique molecular orbitals known as Walsh orbitals. These orbitals exhibit π -symmetry, allowing the cyclopropyl ring to conjugate with adjacent π -systems (such as aromatic rings or carbonyls). This electronic overlap stabilizes specific bioactive conformations, allowing the cyclopropyl group to act as a rigid, metabolically stable bioisostere for alkenes or phenyl rings .

Quantitative Physicochemical Comparison

The table below summarizes the critical metrics that differentiate the cyclopropyl moiety from standard aliphatic and alkene systems, driving its unique pharmacological profile.

PropertyAlkane ( sp3 )Cyclopropane ( sp2 -like)Alkene ( sp2 )
C-C-C Bond Angle ~109.5°60°~120°
C-C Bond Length 1.54 Å1.51 Å1.34 Å
C-H Bond Length 1.09 Å1.08 Å1.08 Å
s -character of C-H bond ~25%~33%~33%
C-H Bond Dissociation Energy ~98 kcal/mol~106 kcal/mol~111 kcal/mol

Strategic Applications in Medicinal Chemistry

Evading Cytochrome P450 (CYP) Metabolism

Cytochrome P450 enzymes typically initiate the clearance of aliphatic chains via a Hydrogen Atom Transfer (HAT) mechanism. The elevated BDE of the cyclopropyl C-H bond (~106 kcal/mol) creates a significant kinetic barrier to HAT. By replacing a vulnerable alkyl group (e.g., an isopropyl or ethyl group) with a cyclopropyl moiety, medicinal chemists can effectively shut down primary metabolic liabilities without drastically increasing the molecule's molecular weight or lipophilicity .

Conformational Restriction and Entropic Optimization

Flexible molecules suffer a high entropic penalty upon binding to a target receptor, as they must freeze into a single bioactive conformation. The rigid, coplanar nature of the cyclopropyl ring restricts the rotational degrees of freedom of the parent drug. When designed correctly, this pre-organizes the molecule into its active geometry, exponentially increasing target affinity and reducing off-target binding.

pKa Modulation and Membrane Permeability

The electron-withdrawing nature of the sp2 -like cyclopropyl ring exerts an inductive effect on adjacent functional groups. When placed near a basic amine, it lowers the amine's pKa. This increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane diffusion and Blood-Brain Barrier (BBB) penetrance .

CyclopropylLogic A Cyclopropyl Moiety Incorporation B1 Increased s-character (~33% sp2-like) A->B1 B2 Rigid Coplanar Geometry A->B2 B3 Walsh Orbital Conjugation A->B3 C1 Stronger C-H Bonds (>100 kcal/mol) B1->C1 C2 Conformational Restriction B2->C2 C3 Electronic Modulation (pKa & Lipophilicity) B3->C3 D1 Enhanced Metabolic Stability (CYP Evasion) C1->D1 D2 Increased Target Affinity & Selectivity C2->D2 D3 Improved Membrane Permeability C3->D3

Mechanistic pathways linking cyclopropyl physicochemical properties to drug design outcomes.

Experimental Validation: Microsomal Stability Assay

To empirically validate the metabolic advantages of a cyclopropyl-containing analog versus its linear counterpart, we employ an in vitro liver microsomal stability assay. The following protocol is engineered as a self-validating system, ensuring that observed stability is genuinely due to CYP evasion rather than assay failure .

Assay Validation & Quality Control (Self-Validating System)

Before executing the time-course, the assay must be internally controlled:

  • Positive Control (High Clearance): Include a known rapidly metabolized compound (e.g., Propranolol or Verapamil) to verify the enzymatic viability of the microsome batch.

  • Negative Control (Minus-NADPH): Run a parallel incubation replacing the NADPH cofactor with buffer. If the compound degrades in this well, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), preventing false-positive clearance interpretations.

Step-by-Step Methodology

Step 1: Reagent and Compound Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Prepare a 20 mM stock of the test compound in 100% DMSO.

  • Dilute the DMSO stock in acetonitrile to a 125 µM working solution. (Final assay concentration will be 1 µM, ensuring total organic solvent remains 1% to prevent enzyme denaturation).

Step 2: Pre-Incubation Setup

  • Thaw liver microsomes (human or mouse) on ice.

  • In a 96-well plate, combine the phosphate buffer, test compound, and microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate in a shaker at 37°C and 100 rpm for 10 minutes to reach thermal equilibrium.

Step 3: Reaction Initiation

  • Prepare a fresh 3 mM NADPH solution in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH solution to the incubation wells (excluding the minus-NADPH negative control wells). Start the timer immediately.

Step 4: Time-Course Sampling & Quenching

  • At predetermined time points ( t = 0, 7, 15, 25, and 40 minutes), aspirate 30 µL aliquots from the reaction mixture.

  • Immediately dispense the aliquots into a corresponding quenching plate containing 150 µL of ice-cold acetonitrile spiked with an analytical Internal Standard (IS). This instantly precipitates the proteins and halts all enzymatic activity.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Centrifuge the quenched plates at 5500 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clear supernatant to a fresh plate and analyze via HPLC-MS/MS coupled with a tandem mass spectrometer to quantify the remaining parent compound.

Step 6: Data Processing and CLint​ Calculation

  • Calculate the peak area ratio of the test compound to the internal standard for each time point.

  • Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time.

  • Determine the elimination rate constant ( k ) from the slope of the linear regression.

  • Calculate the in vitro half-life: t1/2​=k0.693​

  • Calculate the Intrinsic Clearance ( CLint​ ):

    CLint​(μL/min/mg)=(t1/2​0.693​)×(0.5mg/mLprotein1000​)

MicrosomalWorkflow S1 1. Compound Prep (1 µM final) S2 2. Pre-incubation (Microsomes + Buffer) S1->S2 S3 3. Initiation (+ NADPH, 37°C) S2->S3 S4 4. Time-Course (0, 7, 15, 25, 40 min) S3->S4 S5 5. Quenching (Acetonitrile + IS) S4->S5 S6 6. Centrifugation (5500 rpm, 5 min) S5->S6 S7 7. LC-MS/MS Quantification S6->S7 S8 8. CL_int & t_1/2 Calculation S7->S8

Workflow for in vitro microsomal stability assay to determine intrinsic clearance.

References

  • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

  • Title: Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles Source: Organic Letters URL: [Link]

Protocols & Analytical Methods

Method

protocol for coupling 2-(Boc-amino)-2-cyclopropylethanol in peptide synthesis

Application Notes and Protocols Topic: Protocol for Coupling 2-(Boc-amino)-2-cyclopropylethanol in Peptide Synthesis Abstract This document provides a detailed technical guide for the successful incorporation of 2-(Boc-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for Coupling 2-(Boc-amino)-2-cyclopropylethanol in Peptide Synthesis

Abstract

This document provides a detailed technical guide for the successful incorporation of 2-(Boc-amino)-2-cyclopropylethanol into peptide sequences. This non-proteinogenic, sterically hindered β-amino alcohol presents unique challenges that standard peptide coupling protocols may fail to overcome. We will dissect the underlying chemical principles governing these "difficult couplings" and provide robust, field-proven protocols for both solid-phase and solution-phase synthesis. The methodologies herein are designed to maximize yield and purity by leveraging high-efficiency coupling reagents and optimized reaction conditions. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex peptides and peptidomimetics.

Introduction: The Challenge of Sterically Hindered Residues

The incorporation of structurally unique amino acids is a cornerstone of modern peptidomimetic design, enabling the creation of peptides with enhanced metabolic stability, conformational rigidity, and novel biological activities.[1] 2-(Boc-amino)-2-cyclopropylethanol is one such building block. Its cyclopropyl moiety offers a conformationally constrained element, which can be invaluable for probing receptor binding pockets.[2][3]

However, the very feature that makes this molecule attractive—the bulky cyclopropyl group adjacent to the reacting amine—creates a significant steric impediment.[4][5] This steric hindrance dramatically slows the kinetics of amide bond formation, a reaction that is already challenging.[6][7][8] Standard carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving these reactions to completion, leading to low yields and truncated sequences.[6]

Furthermore, the presence of a primary hydroxyl group requires a careful selection of coupling conditions to avoid potential side reactions, such as O-acylation. This guide provides a systematic approach to overcoming these obstacles.

Diagram: Structure of 2-(Boc-amino)-2-cyclopropylethanol

Caption: Structure of 2-(Boc-amino)-2-cyclopropylethanol.

Core Principles: Overcoming the Activation Energy Barrier

The formation of a peptide bond is a nucleophilic substitution reaction where the amine group attacks an activated carboxyl group.[9] For sterically hindered amines, this attack is slow. The solution is to employ a more potent activation strategy that generates a highly reactive intermediate, thereby lowering the activation energy of the subsequent aminolysis.

This is achieved by moving beyond simple carbodiimides to more advanced uronium or phosphonium salt-based coupling reagents.[9][10] Reagents like HATU, HBTU, and PyBOP are exceptionally effective.[11]

Mechanism of Action: The HATU Advantage

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for many difficult couplings. In the presence of a non-nucleophilic base like DIPEA, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[11] This ester is more susceptible to nucleophilic attack than the OBt esters formed by HBTU for two key reasons:

  • Lower pKa: The leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), is more acidic than HOBt, making it a better leaving group.

  • Anchimeric Assistance: The neighboring pyridine nitrogen in the HOAt moiety can participate in the reaction, accelerating the aminolysis step.

Diagram: General Mechanism of Peptide Coupling with HATU

G cluster_activation Carboxyl Activation cluster_coupling Nucleophilic Attack CarboxylicAcid R-COOH ActiveEster Highly Reactive OAt-Ester CarboxylicAcid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster PeptideBond Stable Amide Bond (Peptide) ActiveEster->PeptideBond Aminolysis Amine Cyclopropyl-β-Amino Alcohol (Nucleophile) Amine->PeptideBond Coupling

Caption: Simplified workflow of HATU-mediated amide bond formation.

Recommended Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the synthesis is proceeding on a standard solid support (e.g., Wang or Rink Amide resin) where the C-terminal residue has already been coupled and its N-terminal Fmoc group has been removed, exposing a free amine ready for coupling. The molecule to be coupled, 2-(Boc-amino)-2-cyclopropylethanol, will be coupled to this resin-bound peptide.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Peptide-resin with free N-terminal amineSynthesis GradeUser-defined
Fmoc-protected Amino Acid (to be activated)Synthesis GradeStandard suppliers
2-(Boc-amino)-2-cyclopropylethanol High Purity User-defined
HATUPeptide Synthesis GradeStandard suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard suppliers
N-Methyl-2-pyrrolidone (NMP)Anhydrous, Peptide Synthesis GradeStandard suppliers
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeStandard suppliers
Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeStandard suppliers
PiperidineReagent GradeStandard suppliers
Ninhydrin Test Kit (Kaiser Test)N/AStandard suppliers
Step-by-Step Coupling Procedure

This procedure details the coupling of a standard Fmoc-amino acid onto the amine of 2-(Boc-amino)-2-cyclopropylethanol in a solution-phase context, which is then purified. For SPPS, the amine on the resin is coupled with an activated carboxylic acid. The principle remains the same, focusing on potent activation. The following describes coupling an activated amino acid to the resin. To couple the title compound, it would act as the amine component attacking the activated C-terminus of the resin-bound peptide.

Let's re-frame for the correct context: Coupling the title compound to a resin-bound peptide.

  • Resin Preparation:

    • Swell the resin (containing the peptide with a C-terminal carboxylic acid) in NMP for 30-60 minutes.

    • Note: This protocol assumes the C-terminus of the growing peptide chain is activated to react with the amine of 2-(Boc-amino)-2-cyclopropylethanol.

  • Activation of Resin-Bound Carboxyl Group:

    • In a separate vessel, prepare the activation solution. For every 1 equivalent of resin loading:

      • Dissolve HATU (1.9 equivalents) in NMP.

      • Add DIPEA (4 equivalents).

    • Add this activation mixture to the swollen resin and agitate for 5-10 minutes. This pre-activates the C-terminal carboxyl group on the resin.

  • Coupling Reaction:

    • Dissolve 2-(Boc-amino)-2-cyclopropylethanol (2 equivalents) in a minimal amount of NMP.

    • Add the dissolved amino alcohol to the activated peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult sequences, extending the reaction time to overnight may be beneficial.[6]

  • Monitoring for Completion:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[12]

    • Interpretation: The Kaiser test detects free primary amines. Since the reacting amine is on the (now coupled) 2-(Boc-amino)-2-cyclopropylethanol, this test is used on the next step after Boc deprotection to check for a free amine. To check for unreacted carboxyl groups on the resin after this step is more complex. A more practical approach is to assume the coupling may be difficult and proceed with a double coupling strategy.

  • Second Coupling (Recommended):

    • Regardless of initial assumptions, performing a second coupling is a robust strategy to ensure maximum yield.[6]

    • Drain the reaction solvent from the resin.

    • Repeat steps 2 and 3 with a fresh solution of reagents. Let the second coupling proceed for another 2 hours.

  • Washing and Capping:

    • After the final coupling, drain the solvent and wash the resin extensively:

      • NMP (3 times)

      • DCM (3 times)

      • DMF (3 times)

    • To block any minute, unreacted sites, perform a capping step using a solution of acetic anhydride and DIPEA in NMP for 30 minutes.[12] This prevents the formation of deletion sequences.

    • Wash the resin again as described above. The resin is now ready for the next step (Boc deprotection of the newly added residue).

Diagram: SPPS Workflow for Difficult Coupling

workflow start Peptide-Resin (Free COOH) swell 1. Swell Resin in NMP start->swell preactivate 2. Pre-activate with HATU/DIPEA swell->preactivate add_amine 3. Add Solution of 2-(Boc-amino)-2-cyclopropylethanol preactivate->add_amine couple1 4. Couple for 2-4 hours add_amine->couple1 double_couple 5. Repeat Coupling (Recommended) couple1->double_couple wash 6. Extensive Washing (NMP, DCM) double_couple->wash cap 7. Cap unreacted sites wash->cap next_step Ready for Boc Deprotection cap->next_step

Caption: Recommended SPPS workflow for coupling the title amino alcohol.

Analytical Verification of Successful Coupling

Post-synthesis, after cleavage from the resin and purification, it is imperative to verify the successful incorporation of the target residue. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the standard methods.[13][14][15]

  • Reversed-Phase HPLC (RP-HPLC):

    • Objective: To assess the purity of the final peptide.

    • Expected Result: A successful synthesis will show a major peak corresponding to the desired peptide. The retention time will shift compared to the precursor peptide due to the addition of the hydrophobic Boc-protected cyclopropyl group. Incomplete couplings would result in a significant peak corresponding to the starting peptide.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular identity of the product.[13]

    • Expected Result: The mass spectrum should show a parent ion (e.g., [M+H]⁺) whose mass corresponds exactly to the calculated molecular weight of the peptide with the incorporated 2-(Boc-amino)-2-cyclopropylethanol residue.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Low Coupling Efficiency Insufficient activation; Steric hindrance too great for conditions.Switch to a more potent coupling reagent (e.g., COMU).[10] Increase reaction time to overnight. Consider gentle heating (35-40°C), monitoring for racemization.[6]
Deletion Sequence Found Incomplete coupling and failure to cap unreacted sites.Always perform a "double coupling" for this residue.[6] Ensure the capping step is performed diligently after the coupling.[12]
O-Acylation Side Product Activation of the hydroxyl group.This is rare with HATU/amine couplings but possible. Use of DIPEA as the base minimizes this. Ensure no stronger, non-hindered bases are present.
Poor Peak Shape in HPLC Peptide aggregation; Suboptimal solvent choice during synthesis.Use NMP instead of DMF as the primary solvent during coupling to improve solvation of the growing peptide chain.[6]

Conclusion

The successful incorporation of 2-(Boc-amino)-2-cyclopropylethanol is readily achievable but requires a departure from standard coupling protocols. The keys to success are acknowledging the profound steric hindrance posed by the cyclopropyl group and employing a high-potency uronium salt activator, such as HATU. By implementing a strategy of pre-activation, using appropriate excesses of reagents, allowing for extended reaction times, and incorporating a double-coupling protocol, researchers can confidently synthesize novel peptides containing this valuable non-natural building block. Rigorous analytical verification by HPLC and MS remains the final, essential step in confirming a successful synthesis.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-grounding API.
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-grounding API.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.). Self-grounding API.
  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Amide bond formation from carboxylic acids. Organic Letters, 23(19), 7497-7502.
  • Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. (2025, October 1). ACS Publications.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). LibreTexts.
  • Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. (2018). National Institutes of Health (NIH).
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Mechanisms for the activation of carboxylic acid in amide bond formation. (n.d.). ResearchGate.
  • Al-Tel, T. H. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 4743-4807.
  • HPLC of Peptides and Proteins. (n.d.). Self-grounding API.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Self-grounding API.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, September 20). Self-grounding API.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Self-grounding API.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (n.d.). ResearchGate.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Institutes of Health (NIH).

Sources

Application

Application Note: Mitsunobu Reaction Procedures Using 2-(Boc-amino)-2-cyclopropylethanol

Introduction & Strategic Utility in Drug Discovery The compound 2-(Boc-amino)-2-cyclopropylethanol is a highly specialized, sterically encumbered chiral building block frequently utilized in modern medicinal chemistry[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility in Drug Discovery

The compound 2-(Boc-amino)-2-cyclopropylethanol is a highly specialized, sterically encumbered chiral building block frequently utilized in modern medicinal chemistry[1]. The incorporation of a cyclopropyl ring adjacent to a Boc-protected amine provides exceptional conformational restriction and metabolic stability, making it a privileged scaffold in the development of peptidomimetics and small-molecule antiviral agents, such as inhibitors targeting paramyxoviruses and respiratory syncytial virus (RSV)[2].

To functionalize this molecule without disrupting its valuable chiral center, the Mitsunobu reaction is the premier choice. This powerful one-pot substitution method converts the primary hydroxyl group into a variety of functional groups (ethers, esters, amines, thioethers) under mild conditions[3].

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why the Mitsunobu reaction is uniquely suited for 2-(Boc-amino)-2-cyclopropylethanol, rather than relying on traditional leaving-group conversions (e.g., tosylation followed by displacement).

  • Regioselectivity & Stereointegrity: The substrate features a primary alcohol (-CH₂OH) adjacent to a highly branched C2 chiral center. Because the Mitsunobu reaction proceeds via an Sₙ2 mechanism exclusively at the activated primary carbon (C1), the stereochemistry at the C2 position remains perfectly intact[4],[5].

  • The Catalytic Betaine Intermediate: The reaction relies on the formation of a resonance-stabilized "betaine" intermediate generated by the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD[5]. This step is highly exothermic, mandating strict temperature control (0 °C) during addition to prevent decomposition.

  • Nucleophile pKa Constraints: The nucleophile (Nu-H) must possess a pKa ≤ 15 (ideally < 13) to successfully protonate the betaine intermediate[3]. If the pKa is too high, the betaine cannot be protonated, the alkoxyphosphonium ion is never formed, and the reaction stalls.

  • Anhydrous Imperative: Water acts as a competing nucleophile that rapidly hydrolyzes the betaine intermediate. Absolute anhydrous conditions are non-negotiable for high yields.

MitsunobuMechanism PPh3 PPh3 + DIAD Betaine Betaine Intermediate PPh3->Betaine Addition Alkoxy Alkoxyphosphonium Ion (Activated) Betaine->Alkoxy + Alcohol - Hydrazine SN2 SN2 Attack (at C1 Carbon) Alkoxy->SN2 + Nucleophile Product Alkylated Product + TPPO SN2->Product Displacement

Mechanistic pathway of the Mitsunobu reaction highlighting primary alcohol activation.

Experimental Methodologies

The following protocol describes a self-validating system for the alkylation of 2-(Boc-amino)-2-cyclopropylethanol using a standard nucleophile (e.g., phenol or phthalimide).

Reagents & Equipment
  • Substrate: 2-(Boc-amino)-2-cyclopropylethanol (1.0 equiv)

  • Nucleophile: Phenol, Phthalimide, or Thioacetic acid (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Activator: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 Vol)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Add 2-(Boc-amino)-2-cyclopropylethanol, the chosen nucleophile, and PPh₃ to the flask. Dissolve the mixture in anhydrous THF. Scientific Rationale: Mixing the alcohol and nucleophile with PPh₃ before adding DIAD ensures that the highly reactive betaine intermediate is immediately intercepted, preventing unwanted side reactions.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Activation: Add DIAD dropwise over 10–15 minutes via a syringe.

    • In-Process Validation: The solution will transition from clear to a deep yellow/orange color. This visual cue confirms the formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 to 12 hours.

    • In-Process Validation: Monitor the reaction via TLC (Thin Layer Chromatography). The formation of triphenylphosphine oxide (TPPO) as a highly UV-active, polar spot (Rf ~ 0.1 in 20% EtOAc/Hexanes) is a stoichiometric indicator of reaction progress[3].

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Prep 1. Dissolve Alcohol, Nu-H, PPh3 in anhydrous THF Cool 2. Cool to 0 °C (Ice Bath) Prep->Cool Add 3. Dropwise addition of DIAD Cool->Add Stir 4. Warm to RT & Stir (Monitor via TLC) Add->Stir Workup 5. Aqueous Work-up & Extraction Stir->Workup Purify 6. Column Chromatography (Remove TPPO) Workup->Purify

Step-by-step experimental workflow for the Mitsunobu reaction.

Quantitative Data & Optimization

The table below summarizes optimized reaction conditions for 2-(Boc-amino)-2-cyclopropylethanol across various nucleophile classes.

Nucleophile (Nu-H)ReagentsSolventTemp / TimeExpected Yield (%)Application / Note
Phenol PPh₃, DIADTHF (Anhydrous)0 °C to RT, 8 h82 - 85%Aryl ether synthesis; high efficiency.
Phthalimide PPh₃, DIADTHF (Anhydrous)0 °C to RT, 12 h85 - 90%Gabriel synthesis precursor for primary amines.
Thioacetic acid PPh₃, DIADTHF (Anhydrous)0 °C to RT, 6 h88 - 92%Thioether/thiol precursor.
4-Nitrobenzoic acid PPh₃, DEADDCM (Anhydrous)0 °C to RT, 14 h78 - 82%Esterification; useful for sterically hindered systems[6].

Troubleshooting & Field-Proven Tips

  • The TPPO Purification Challenge: The most notorious drawback of the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) by-product[6]. Expert Tip: Before column chromatography, suspend the crude concentrated oil in a 1:5 mixture of diethyl ether and hexanes. TPPO is highly insoluble in this non-polar mixture and will precipitate as a white solid. Filter the solid through a Celite pad to remove >80% of the TPPO, drastically simplifying downstream flash chromatography.

  • Alternative Reagents: If standard PPh₃ makes purification impossible, substitute it with polymer-supported triphenylphosphine . This allows the phosphine oxide by-product to remain on the solid support, enabling removal via simple filtration.

  • Protecting Group Integrity: The Boc (tert-butyloxycarbonyl) group is sensitive to strong acids. Ensure that the nucleophile used does not possess a pKa low enough (e.g., < 2) to inadvertently trigger Boc deprotection during the prolonged stirring phase.

References

  • (S)-2-(Boc-Amino)-2-cyclopropylethanol Alchimica URL:[Link]

  • Mitsunobu reaction - General Procedure Organic Synthesis URL:[Link]

  • Mitsunobu Reaction Master Organic Chemistry URL:[Link]

  • Mitsunobu Reaction Chemistry Steps URL:[Link]

  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols Organic Syntheses URL:[Link]

  • CA2921294A1 - Antiviral compounds Google Patents URL

Sources

Method

Application Note: Preparation of Chiral Intermediates using 2-(Boc-amino)-2-cyclopropylethanol

Introduction & Strategic Utility in Drug Development The incorporation of cyclopropyl groups into small-molecule therapeutics is a privileged strategy in modern medicinal chemistry. The cyclopropyl motif is frequently de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility in Drug Development

The incorporation of cyclopropyl groups into small-molecule therapeutics is a privileged strategy in modern medicinal chemistry. The cyclopropyl motif is frequently deployed to restrict conformational flexibility, lower lipophilicity relative to larger alkyl groups, and enhance metabolic stability against cytochrome P450-mediated degradation[1].

(S)-2-(Boc-amino)-2-cyclopropylethanol (CAS: 1360774-41-9) serves as a highly versatile, commercially available chiral building block for synthesizing complex active pharmaceutical ingredients (APIs)[2][3]. The molecule features two orthogonally reactive sites—a primary alcohol and an N-Boc protected primary amine—flanking a stable chiral center. This structural arrangement allows for divergent synthetic pathways, enabling the preparation of chiral aldehydes, diamines, azides, and conformationally restricted heterocycles without compromising the stereochemical integrity of the α-carbon[4].

Mechanistic Rationale & Pathway Divergence

The transformation of 2-(Boc-amino)-2-cyclopropylethanol typically follows one of two primary activation pathways: Oxidation or Sulfonylation .

  • Oxidation to Chiral Aldehydes: The primary alcohol can be oxidized to Boc-cyclopropylglycinal. This Garner-type aldehyde is a critical intermediate for downstream carbon-carbon bond formation (via Wittig/Grignard reactions) or carbon-nitrogen bond formation (via reductive amination)[4][5].

  • Sulfonylation to Activated Esters: Conversion of the hydroxyl group into a mesylate or tosylate provides an excellent leaving group for stereospecific SN2 displacements, facilitating the introduction of azides, cyanides, or secondary amines[6].

Workflow A 2-(Boc-amino)-2- cyclopropylethanol B Boc-cyclopropylglycinal (Aldehyde) A->B DMP, CH2Cl2 0°C to RT C Boc-cyclopropylglycinyl Mesylate A->C MsCl, Et3N CH2Cl2, 0°C D Reductive Amination (Chiral Diamines) B->D R-NH2, NaBH(OAc)3 E Nucleophilic Substitution (Azides, Cyanides) C->E NaN3 or NaCN DMF, Δ

Synthetic divergence of 2-(Boc-amino)-2-cyclopropylethanol into chiral intermediates.

Comparative Reaction Metrics

Preserving the α-chiral center during the oxidation of N-Boc amino alcohols is notoriously challenging due to the risk of base- or acid-catalyzed epimerization (racemization). Table 1 summarizes the empirical data driving the selection of Dess-Martin Periodinane (DMP) as the optimal oxidant for this substrate.

Table 1: Comparison of Oxidation Methodologies for N-Boc Amino Alcohols

Oxidation MethodReagentsTypical Yield (%)Epimerization RiskCausality / Byproduct Considerations
Dess-Martin DMP, CH2Cl285–95Low Proceeds under mild, near-neutral conditions; generates easily removable 2-iodobenzoic acid salts[4][5].
Swern (COCl)2, DMSO, Et3N75–85ModerateRequires strict cryogenic control (-78 °C); relies on basic Et3N which can trigger partial racemization; generates toxic Me2S.
TEMPO / Bleach TEMPO, NaOCl, KBr60–70HighAqueous basic conditions heavily promote racemization at the labile α-chiral center; high risk of over-oxidation to the carboxylic acid.

Validated Experimental Protocols

As an Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies incorporate specific visual cues and mechanistic safeguards to ensure high-fidelity synthesis.

Protocol A: Mild Oxidation to (S)-Boc-2-amino-2-cyclopropylethanal

This protocol utilizes DMP to achieve high-yielding oxidation while strictly maintaining the enantiomeric excess (ee) of the cyclopropyl-bearing stereocenter[4][7].

Reagents:

  • (S)-2-(Boc-amino)-2-cyclopropylethanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.15 eq)

  • Anhydrous Dichloromethane (CH2Cl2) (0.1 M)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the amino alcohol in anhydrous CH2Cl2 under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

    • Causality: The initial ligand-exchange complexation between the primary alcohol and the hypervalent iodine center is exothermic. Initiating the reaction at 0 °C prevents localized heating that could lead to Boc-group deprotection or thermal degradation[4].

  • Oxidant Addition: Add DMP portion-wise over 10 minutes. The solution will initially appear as a milky suspension.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1.5 to 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the polar alcohol spot disappears and a new, less polar, ninhydrin-active spot appears.

  • Biphasic Quench (Critical Step): Dilute the reaction with additional CH2Cl2, then pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir for 15–30 minutes until the organic layer becomes completely clear.

    • Causality: This is a self-validating quench. The Na2S2O3 reduces unreacted DMP and iodinane byproducts into water-soluble 2-iodobenzoic acid derivatives. The NaHCO3 neutralizes the acetic acid released during the oxidation. If the organic layer remains cloudy, the reduction is incomplete, and further stirring is required[7].

  • Isolation: Separate the phases. Extract the aqueous layer twice with CH2Cl2. Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure without heating above 30 °C to prevent degradation of the sensitive aldehyde.

Protocol B: Mesylation for Nucleophilic Displacement

Activation of the alcohol via methanesulfonylation prepares the intermediate for subsequent SN2 reactions, such as the synthesis of chiral amino-nitriles or azides[6].

Reagents:

  • (S)-2-(Boc-amino)-2-cyclopropylethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (CH2Cl2) (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the amino alcohol and Et3N in anhydrous CH2Cl2. Cool the mixture strictly to 0 °C.

  • Activation: Add MsCl dropwise via syringe over 15 minutes.

    • Causality: Dropwise addition controls the exotherm. Maintaining the temperature at 0 °C is absolutely critical; allowing the reaction to warm can lead to the displacement of the newly formed mesylate by the chloride counterion, resulting in an unwanted alkyl chloride byproduct[6].

  • Monitoring: Stir at 0 °C for 45–60 minutes. TLC will indicate complete conversion to a slightly less polar spot.

  • Cold Workup: Quench the reaction by adding ice-cold water directly to the flask.

    • Causality: A cold quench prevents the hydrolysis of the highly reactive mesylate back to the starting alcohol.

  • Purification: Separate the organic layer. Wash sequentially with cold 1N HCl (to remove excess Et3N), saturated aqueous NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo. The resulting mesylate is typically pure enough (>95%) to be used immediately in the next step without column chromatography.

References

  • OChem Incorporation. "Boc protected - OChem Incorporation Catalog." Available at: [Link]

  • Alchimica. "Product Catalog: (S)-2-(Boc-Amino)-2-cyclopropylethanol." Available at: [Link]

  • National Institutes of Health (NIH). "Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors." PMC Article. Available at: [Link]

  • American Chemical Society (ACS). "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." Chemical Reviews. Available at: [Link]

  • Google Patents. "US20030065207A1 - Processes and compositions for the production of chiral amino-nitriles.
  • University of Wollongong Thesis Collection. "The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues." Available at: [Link]

Sources

Application

Application Note: Solvent Selection and Optimization for 2-(Boc-amino)-2-cyclopropylethanol Transformations

Executive Summary The compound 2-(Boc-amino)-2-cyclopropylethanol is a highly versatile, bifunctional chiral building block widely utilized in the synthesis of conformationally constrained peptidomimetics, non-natural am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Boc-amino)-2-cyclopropylethanol is a highly versatile, bifunctional chiral building block widely utilized in the synthesis of conformationally constrained peptidomimetics, non-natural amino acids, and viral protease inhibitors (such as Hepatitis C NS3 and alphavirus nsP2 helicase inhibitors)[1][2].

Due to the presence of three distinct structural features—a primary alcohol, an acid-labile tert-butoxycarbonyl (Boc)-protected amine, and a highly strained cyclopropyl ring—downstream chemical transformations require rigorous solvent optimization. Poor solvent selection can lead to epimerization, over-oxidation, competitive N-alkylation, or catastrophic electrocyclic ring-opening of the cyclopropyl moiety. This application note provides a mechanistic rationale and self-validating protocols for three critical transformations: oxidation, Boc deprotection, and O-alkylation.

Structural Analysis & Reactivity Profile

To design a robust synthetic protocol, one must understand the causality between the substrate's structural liabilities and solvent properties:

  • The Primary Alcohol: Highly nucleophilic and prone to over-oxidation. Conversion to an aldehyde requires anhydrous, non-coordinating solvents to prevent hydrate formation and subsequent oxidation to a carboxylic acid[3].

  • The Boc-Protected Amine: The carbamate nitrogen possesses a pKa of ~16-17. In the presence of strong bases and polar aprotic solvents, it can undergo competitive deprotonation, leading to unwanted N-alkylation.

  • The Cyclopropyl Ring: With approximately 27.5 kcal/mol of ring strain, the cyclopropyl group is susceptible to electrophilic ring-opening. During Boc deprotection, the generation of a tert-butyl cation in highly acidic, non-coordinating environments (e.g., neat TFA) can trigger side reactions. Solvents that moderate acidity and solvate reactive intermediates are mandatory[4][5].

Workflow SM 2-(Boc-amino)-2- cyclopropylethanol Ox Oxidation (Aldehyde) SM->Ox DMP / DCM (Anhydrous) Deprot Deprotection (Amine Salt) SM->Deprot 4M HCl / Dioxane (Controlled H+) Alkyl O-Alkylation (Ether) SM->Alkyl NaH / DMF (Polar Aprotic)

Fig 1. Divergent synthetic workflows and solvent dependencies for 2-(Boc-amino)-2-cyclopropylethanol.

Solvent Selection Matrix for Key Transformations

The following table summarizes the quantitative physicochemical properties of the selected solvents and their direct impact on reaction trajectory and yield.

SolventDielectric Constant (ε)Dipole Moment (D)Target TransformationTypical YieldPrimary Risk / Byproduct Mitigation
Dichloromethane (DCM) 8.931.60Oxidation (Dess-Martin)85–95%Risk: Acidic byproducts.Fix: Buffer with NaHCO₃.
1,4-Dioxane 2.210.45Boc Deprotection (HCl)>90%Risk: Sluggish kinetics.Fix: Maintain at 20–25 °C.
Dimethylformamide (DMF) 36.73.82O-Alkylation (NaH)75–85%Risk: N-alkylation.Fix: Strict 1.05 eq base limit.

Experimental Protocols & Mechanistic Causality

Oxidation to Aldehyde (Dess-Martin Periodinane)

Mechanistic Rationale: Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that oxidizes primary alcohols to aldehydes under exceptionally mild conditions. DCM is the optimal solvent because it is non-nucleophilic and does not coordinate to the iodine center. If a Lewis basic solvent like THF were used, it would bind to the iodine(V) atom, severely retarding the oxidation rate. Furthermore, DCM's immiscibility with water facilitates a highly efficient biphasic workup[3][6].

Step-by-Step Protocol:

  • Preparation: Dissolve 2-(Boc-amino)-2-cyclopropylethanol (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M, 50 mL) under an inert argon atmosphere.

  • Buffering (Critical Step): Add solid NaHCO₃ (5.0 eq) to the suspension. Causality: DMP releases acetic acid during the catalytic cycle. The buffer prevents acid-catalyzed Boc cleavage or epimerization of the α-chiral center.

  • Oxidation: Add DMP (1.1 eq) portion-wise at 0 °C. Remove the ice bath and stir at room temperature for 1.5 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde product will stain strongly with 2,4-DNP, while the starting material will not.

  • Quench & Workup: Pour the reaction into a vigorously stirred 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (50 mL). Causality: Thiosulfate reduces residual hypervalent iodine species to water-soluble iodine(III) byproducts, preventing downstream toxicity and purification issues.

  • Isolation: Extract with DCM (3 × 30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Chemoselective Boc Deprotection (HCl/Dioxane)

Mechanistic Rationale: Standard Boc deprotection utilizes Trifluoroacetic Acid (TFA) in DCM. However, for cyclopropyl-containing substrates, the rapid generation of a tert-butyl cation in a non-coordinating environment can lead to electrophilic attack on the strained ring or the unprotected alcohol[4][5]. Using 4M HCl in 1,4-Dioxane provides a controlled acidic environment. Dioxane acts as a mild Lewis base, solvating the protons and stabilizing the transition state, which ensures clean precipitation of the amine hydrochloride salt without ring degradation[2].

Mechanism cluster_0 Pathway A: TFA / DCM cluster_1 Pathway B: HCl / Dioxane Boc Boc-Protected Substrate TFA Rapid Cleavage Boc->TFA HCl Controlled Cleavage Boc->HCl Cation1 t-Butyl Cation (Unstabilized) TFA->Cation1 Side Side Reactions (Ring Opening) Cation1->Side Cation2 t-Butyl Cation (Solvated) HCl->Cation2 Prod Pure Amine HCl Salt Cation2->Prod

Fig 2. Mechanistic rationale for solvent selection during Boc deprotection to prevent ring opening.

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate (1.0 eq, 5 mmol) in a minimal amount of anhydrous 1,4-dioxane (5 mL).

  • Scavenger Addition: Add anisole (2.0 eq). Causality: Anisole acts as a highly nucleophilic trap for the generated tert-butyl cation, preventing it from interacting with the substrate.

  • Deprotection: Dropwise add 4M HCl in Dioxane (10 eq, 12.5 mL) at 10 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Gas evolution (isobutylene and CO₂) will cease when the reaction is complete.

  • Isolation: The product will typically precipitate as a white hydrochloride salt. Add cold diethyl ether (20 mL) to maximize precipitation, filter, and wash the filter cake with additional ether to remove anisole and residual dioxane.

O-Alkylation / Etherification (NaH/DMF)

Mechanistic Rationale: To selectively alkylate the primary alcohol in the presence of a Boc-protected amine, a polar aprotic solvent with a high dielectric constant is required. DMF (ε = 36.7) perfectly solvates the sodium cation from Sodium Hydride (NaH), leaving a highly reactive, "naked" alkoxide anion. Because the Boc-amine is weakly acidic, strict temperature and stoichiometric controls are required to prevent competitive N-alkylation.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-(Boc-amino)-2-cyclopropylethanol (1.0 eq, 5 mmol) in anhydrous DMF (0.1 M, 50 mL) and cool to 0 °C under argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.05 eq) in one portion. Causality: Limiting NaH to a slight excess prevents the deprotonation of the carbamate nitrogen, ensuring exclusive O-alkylation.

  • Activation: Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq). Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C to neutralize any unreacted base. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with water (5 × 30 mL) and brine to remove the DMF solvent. Dry over MgSO₄ and concentrate.

References

  • Chemical Reviews (ACS). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. URL:[Link]

  • PubMed Central (NIH). Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Boc-amino)-2-cyclopropylethanol

Welcome to the Technical Support Center for the purification of 2-(Boc-amino)-2-cyclopropylethanol . This portal is designed for researchers, chemists, and drug development professionals who require robust, self-validati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(Boc-amino)-2-cyclopropylethanol . This portal is designed for researchers, chemists, and drug development professionals who require robust, self-validating protocols for isolating this specific amino alcohol derivative.

Because this molecule features a highly polar primary alcohol, a bulky but non-polar tert-butyloxycarbonyl (Boc) protecting group, and a lipophilic cyclopropyl ring, it presents unique chromatographic challenges. It lacks a strong chromophore for UV detection and is prone to hydrogen-bonding interactions on standard silica gel. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure high-yield, high-purity isolation.

Part 1: Reagent Selection & Quantitative Data

Before initiating purification, it is critical to select the correct mobile phase modifiers and visualization techniques. The tables below summarize the optimal conditions for handling Boc-protected amino alcohols.

Table 1: TLC Visualization Stains for 2-(Boc-amino)-2-cyclopropylethanol

Since the target molecule lacks a conjugated π -system, it is UV-inactive. Chemical staining is mandatory.

Stain ReagentPreparationDetection MechanismVisual Result
Ninhydrin 0.2 g Ninhydrin, 0.5 mL AcOH, 100 mL n-Butanol, 4.5 mL H₂O[1].Thermal pyrolysis of the Boc group (>150°C) yields a free amine, which condenses with ninhydrin[1].Pink to purple spots on a white/yellow background[1].
Phosphomolybdic Acid (PMA) 30-40 g PMA in 100 mL ethanol.Universal oxidative stain. Oxidizes the primary alcohol and cyclopropyl moiety upon heating.Blue-black spots on a yellow-green background.
KMnO₄ 3 g KMnO₄, 10 g K₂CO₃, 300 mL H₂O[2].Harsh oxidizer. Oxidizes the primary alcohol to an aldehyde/carboxylic acid[2].Yellow-brown spots (MnO₂) on a pink background[2].
Table 2: Mobile Phase Optimization

Standard silica gel contains acidic silanol (Si-OH) groups. While the Boc group reduces the basicity of the nitrogen, the adjacent primary alcohol strongly hydrogen-bonds to the stationary phase, often requiring specific solvent systems[3].

Solvent SystemModifier RequiredApplication / Causality
Hexane / Ethyl Acetate None (Standard)Ideal for highly pure crude mixtures. Elutes the compound based on standard dipole-dipole interactions.
DCM / Methanol 0.1% - 1% Triethylamine (TEA)Used for highly polar impurities. TEA deactivates acidic silanol groups, preventing streaking[3].
Chloroform / Methanol 1% Ammonium Hydroxide (NH₄OH)Alternative to TEA for severe tailing. NH₄OH provides a competing base to sharpen elution peaks[3].

Part 2: Experimental Protocols

To guarantee trustworthiness and reproducibility, every purification must follow a self-validating workflow. Do not proceed to bulk column chromatography without first verifying compound stability and Rf values via 2D Thin Layer Chromatography (TLC).

Protocol A: 2D TLC for Silica Stability Verification

Causality: Amino alcohols can sometimes degrade or irreversibly bind to acidic silica gel[4]. A 2D TLC validates that the compound is stable on the column.

  • Spot the crude mixture in the bottom-left corner of a square silica gel TLC plate.

  • Develop the plate in Hexane:EtOAc (1:1) .

  • Remove the plate, dry it completely with a stream of air (do not heat).

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Stain the plate using Ninhydrin (heat to 200°C until the Boc group cleaves and the purple spot appears)[1].

  • Validation: If the compound is stable, all spots will lie on a perfect diagonal line. If spots fall off the diagonal, the compound is degrading on the silica[4], and you must switch to neutralized silica or alumina.

Protocol B: Standard Column Chromatography Workflow
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., Hexane or DCM). If prior TLC showed streaking, pre-treat the silica by adding 1% Triethylamine (TEA) to the slurry solvent[3].

  • Sample Loading: Dissolve the crude 2-(Boc-amino)-2-cyclopropylethanol in a minimum volume of DCM. If the crude is an oil that resists dissolution in pure DCM, perform dry loading : dissolve the crude in a volatile solvent, add a small amount of silica gel, evaporate to a free-flowing powder, and load this powder onto the top of the column[5].

  • Elution: Elute using a gradient. Start at 80:20 Hexane:EtOAc and slowly increase polarity to 50:50 Hexane:EtOAc.

  • Fraction Collection: Collect fractions in test tubes. Spot every third tube on a TLC plate, dip in Ninhydrin or PMA, and heat vigorously to visualize the product[2].

Optimization N1 Crude 2-(Boc-amino)- 2-cyclopropylethanol N2 TLC Solvent Screening (Hexane/EtOAc) N1->N2 N3 Assess Peak Shape & Rf Value N2->N3 N4 Tailing/Streaking Observed? N3->N4 N5 Add 1% Et3N or NH4OH to Mobile Phase N4->N5 Yes N6 Standard Normal Phase Elution N4->N6 No N7 Fraction Collection & Ninhydrin Staining N5->N7 N6->N7

Workflow for optimizing the column chromatography of Boc-protected amino alcohols.

Part 3: Troubleshooting Guides & FAQs

This section addresses specific, mechanistic issues encountered during the purification of 2-(Boc-amino)-2-cyclopropylethanol.

Q1: My compound is streaking severely down the TLC plate and co-eluting with impurities during the column. How do I fix this? A: Streaking of amine-containing compounds is primarily caused by strong ionic and hydrogen-bonding interactions between the analyte and the acidic silanol groups (Si-OH) on the silica surface[3]. Even though the Boc group dampens the amine's basicity, the adjacent primary alcohol in your molecule is highly polar. Solution: Add a basic modifier. Incorporate 0.5–2% (v/v) Triethylamine (TEA) or 1% Ammonium Hydroxide into your mobile phase[3]. The basic modifier acts as a sacrificial competitor, binding to the acidic silanol sites and allowing your target molecule to elute in a sharp, distinct band[3].

Q2: I am using Ninhydrin to track my fractions, but I don't see any spots. I know the compound is there based on NMR. What went wrong? A: Ninhydrin specifically reacts with free primary and secondary amines. Your molecule is Boc-protected, meaning the nitrogen is tied up as a carbamate and cannot undergo the standard condensation reaction to form Ruhemann's Purple. Solution: You must thermally cleave the Boc group directly on the TLC plate. After dipping the plate in the ninhydrin solution, use a heat gun on a high setting (>150°C). The heat induces pyrolysis, driving off isobutylene and CO₂ to reveal the free primary amine, which will immediately react with the ninhydrin to form a bright pink/purple spot[1].

Ninhydrin Boc Boc-Protected Amine Heat Heat (>150°C) Pyrolysis Boc->Heat Free Free Primary Amine Heat->Free Purple Ruhemann's Purple (Visible Spot) Free->Purple Nin Ninhydrin Reagent (in n-Butanol/AcOH) Nin->Purple Condensation

Mechanistic pathway of Ninhydrin staining for Boc-protected amines via thermal deprotection.

Q3: I ran the column, but my fractions are completely empty. Where is my compound? A: There are three common culprits for a "missing" compound during silica gel chromatography[4]:

  • Irreversible Adsorption: The polar alcohol group bound too tightly to the silica. Fix: Flush the column with a highly polar solvent (e.g., 10-20% Methanol in DCM) to push the compound off[5].

  • Eluted in the Solvent Front: You overestimated the polarity needed, and the compound washed out in the very first fraction[4]. Fix: Always check fraction #1. Next time, start with a much lower polarity solvent (e.g., 90:10 Hexane:EtOAc).

  • Dilution: The compound eluted over a massive volume and is too dilute to show up on TLC[4]. Fix: Concentrate the suspected fractions on a rotary evaporator and re-spot them on a TLC plate.

Q4: Can I use C18 Reverse-Phase chromatography instead of normal phase silica? A: Yes. If normal phase silica continues to cause degradation or irreversible tailing, switching the stationary phase to C18-silica is highly recommended[6]. Because 2-(Boc-amino)-2-cyclopropylethanol has a lipophilic Boc group and a cyclopropyl ring, it will retain well on a C18 column. Elute using a gradient of Water to Acetonitrile (or Methanol). Note that you will need a mass-directed auto-purification system (LC-MS) or an ELSD (Evaporative Light Scattering Detector) to track the fractions, as the compound remains UV-inactive.

References

  • Org Prep Daily. "TLC Staining solutions." WordPress. Available at:[Link]

  • Reach Devices. "TLC stains." Reach Devices. Available at: [Link]

  • Curly Arrow. "Let's talk about TLCs Part 4 - Ninhydrin Stain." Blogspot. Available at: [Link]

  • Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips." Chrom Tech. Available at: [Link]

  • Reddit Chempros Community. "Column chromatography issue." Reddit. Available at: [Link]

  • University of Rochester Chemistry. "Troubleshooting Flash Chromatography." University of Rochester. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling Reactions for 2-(Boc-amino)-2-cyclopropylethanol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Boc-amino)-2-cyclopropylethanol. This guide is designed to provide expert advice and actionable tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Boc-amino)-2-cyclopropylethanol. This guide is designed to provide expert advice and actionable troubleshooting strategies for optimizing the reaction temperature during its coupling with carboxylic acids. The unique steric hindrance presented by the cyclopropyl moiety necessitates careful consideration of reaction parameters to achieve high yields and purity.

This document is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with a robust framework for decision-making.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no product formation in my coupling reaction. What are the likely causes and how can I address this, particularly concerning reaction temperature?

Low product yield is a common hurdle, often stemming from a combination of factors. The sterically hindered nature of 2-(Boc-amino)-2-cyclopropylethanol can significantly slow down the reaction rate.[1]

Potential Causes & Suggested Solutions:

Potential Cause Suggested Solution
Insufficient Thermal Energy The coupling of sterically hindered amino acids may require elevated temperatures to overcome the activation energy barrier.[1] A systematic increase in temperature should be explored.
Inactive Coupling Agents Ensure your coupling agents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. EDC, for instance, is highly sensitive to moisture.[2]
Incorrect pH The reaction should be maintained at a slightly basic pH (around 8-9) to ensure the amine of your coupling partner is sufficiently nucleophilic. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is recommended.[2]
Inadequate Reaction Time For sterically demanding substrates, longer reaction times may be necessary. Monitor the reaction's progress using TLC or LC-MS.[3]

Experimental Protocol: Temperature Screening for a Standard EDC/HOBt Coupling

This protocol outlines a method for systematically evaluating the effect of temperature on your coupling reaction.

  • Reaction Setup: In separate vials, combine your carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM. Stir for 30 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Amine and Base: To each vial, add 2-(Boc-amino)-2-cyclopropylethanol (1.1 eq) and DIEA (2.5 eq).[2]

  • Temperature Gradient: Place each vial in a temperature-controlled reaction block or oil bath set to different temperatures (e.g., 0°C, Room Temperature (25°C), 40°C, and 60°C).

  • Monitoring: Stir the reactions for 12-24 hours, taking aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) to monitor the progress by LC-MS.

  • Analysis: Compare the product formation and consumption of starting materials across the different temperatures to identify the optimal condition.

Q2: My reaction is producing significant impurities. How can I minimize side reactions by optimizing the temperature?

The formation of impurities is often linked to side reactions that can be exacerbated by inappropriate temperatures.

Common Side Reactions and Temperature-Related Solutions:

  • Racemization: For chiral carboxylic acids, elevated temperatures can increase the rate of racemization.[2][3] In such cases, it is crucial to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. The use of racemization-suppressing additives like HOBt or Oxyma is highly recommended.[2][4]

  • N-acylurea Formation: When using carbodiimides like EDC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive.[5] This side reaction is temperature-dependent.[5] Keeping the initial activation and coupling steps at a lower temperature (e.g., 0°C to room temperature) can minimize this.[3][5]

  • Boc-Group Deprotection: While the Boc protecting group is generally stable, prolonged exposure to high temperatures, especially in the presence of even mild acidity, can lead to its cleavage.[6][7] Thermal deprotection without acid typically requires temperatures well above 100°C.[8] It is advisable to keep the reaction temperature below 80°C to ensure the integrity of the Boc group.

Workflow for Minimizing Impurities:

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Temperature Adjustment Strategy cluster_3 Advanced Troubleshooting Impurity_Detected Significant Impurity Formation Detected by LC-MS/TLC Check_Reagents Verify Purity and Activity of Starting Materials and Reagents Impurity_Detected->Check_Reagents Low_Temp_Start Initiate Reaction at 0°C and Allow to Warm to RT Check_Reagents->Low_Temp_Start Incremental_Increase If Reaction is Slow, Incrementally Increase Temperature (e.g., to 40°C) Low_Temp_Start->Incremental_Increase Monitor_Impurities Monitor Formation of Impurities at Each Temperature Point Incremental_Increase->Monitor_Impurities Change_Coupling_Reagent Consider a More Robust Coupling Reagent for Hindered Substrates (e.g., HATU, COMU) Monitor_Impurities->Change_Coupling_Reagent If Impurities Persist or Yield is Low

Caption: Troubleshooting workflow for impurity reduction.

Q3: My starting materials are not fully consumed, even after extended reaction times. Should I increase the temperature?

Incomplete conversion is a strong indicator that the reaction conditions are not optimal for the sterically hindered substrate.[1]

Strategies for Driving the Reaction to Completion:

  • Moderate Temperature Increase: A gradual increase in temperature can significantly accelerate the reaction rate for difficult couplings.[1][9] It is often a balance between reaction rate and product purity.[4] An optimal temperature might be found between 40-75°C, but this must be determined empirically.[1]

  • Alternative Coupling Reagents: If increasing the temperature leads to more side products, consider switching to a more powerful coupling reagent. Reagents like HATU, HBTU, or COMU are often more effective for coupling sterically hindered amino acids.[4][10]

  • Double Coupling: For particularly challenging couplings, a "double coupling" strategy can be employed. After the initial coupling reaction has proceeded for a set time, fresh coupling reagents and the acylated partner are added to the reaction mixture to drive the conversion of the remaining starting material.[11]

Data-Driven Temperature Optimization:

The following table illustrates a hypothetical outcome of a temperature optimization experiment.

Temperature (°C)Reaction Time (h)Conversion (%)Key Impurity (%)
2524651.5
4024852.0
6012954.5
7512>988.0

In this example, 60°C for 12 hours provides a good balance of high conversion and manageable impurity levels.

Q4: What is the general mechanism of an EDC/HOBt mediated coupling and how does temperature influence it?

Understanding the mechanism provides insight into how temperature can affect the reaction at different stages.

Mechanism Steps:

  • Activation: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate.[3]

  • HOBt Adduct Formation: HOBt, acting as a nucleophilic catalyst, attacks the O-acylisourea to form an HOBt-ester. This active ester is more stable and less prone to racemization and N-acylurea formation than the O-acylisourea intermediate.[3]

  • Coupling: The amine (2-(Boc-amino)-2-cyclopropylethanol) attacks the HOBt-ester, forming the desired amide bond and releasing HOBt.

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt EDC_Urea EDC-Urea Byproduct O_Acylisourea->EDC_Urea + Amine (direct attack) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine H₂N-R' Amide_Product->HOBt releases

Caption: EDC/HOBt coupling mechanism.

Influence of Temperature:

  • Activation Step: This step is often performed at 0°C to room temperature to control the reactivity of the O-acylisourea intermediate and minimize side reactions.

  • Coupling Step: For hindered substrates like 2-(Boc-amino)-2-cyclopropylethanol, this step may require heating to proceed at a practical rate. The stability of the HOBt-ester allows for this increase in temperature with a lower risk of racemization compared to the O-acylisourea.

References

  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.
  • Bachem. (2024). Optimizing Peptide Coupling: Key Techniques. Bachem.
  • Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?. Creative Peptides.
  • Gyros Protein Technologies. (n.d.). Temperature Scanning. Gyros Protein Technologies.
  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage.
  • BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group. Benchchem.
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio.
  • BenchChem. (n.d.). troubleshooting low yield in L-alaninamide coupling reactions. Benchchem. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcjov-rDMzXkQCxqkQ6ITs5js3Top7WgqxxyYS2AnykI5rjthf3h2GonWk0Bp6DIXq-M7N8CbfaGITmeKuW6I2Nzkj76r1as kzRXtDh2BtWEexGxgTQi8eDt9y6wKUHNO686eMXTt5FvfjiwkU2FG3m9iw2XoNDOtUSP9FaCVt1xUODz0TJ5uInPVLcpdMFnL0xO6tA4DlWYaf]( kzRXtDh2BtWEexGxgTQi8eDt9y6wKUHNO686eMXTt5FvfjiwkU2FG3m9iw2XoNDOtUSP9FaCVt1xUODz0TJ5uInPVLcpdMFnL0xO6tA4DlWYaf)
  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. WordPress.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

Sources

Troubleshooting

Technical Support Center: Derivatization of 2-(Boc-amino)-2-cyclopropylethanol

Troubleshooting Guides, FAQs, and Validated Protocols for Minimizing By-Products Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique synthetic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Validated Protocols for Minimizing By-Products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique synthetic challenges posed by 2-(Boc-amino)-2-cyclopropylethanol. This bifunctional chiral building block contains three synthetically sensitive features: a primary alcohol (the typical site of derivatization), an acid-labile tert-butoxycarbonyl (Boc) protected amine, and a highly strained cyclopropyl ring.

Understanding the mechanistic causality behind experimental failures is the first step toward building a robust, self-validating synthetic workflow.

Molecular Vulnerability Profile (The "Why")

Before attempting derivatization, it is critical to understand the three primary failure modes associated with this substrate:

  • The Alpha-Chiral Center (Racemization): The proton adjacent to the Boc-protected amine is moderately acidic. During the oxidation of the primary alcohol to an aldehyde, basic conditions or slow reaction kinetics can lead to enolization and subsequent racemization (1)[1].

  • The Cyclopropyl Ring (Ring-Opening): Strained three-membered rings are susceptible to electrophilic ring-opening. Strong Lewis acids or prolonged exposure to protic acids can trigger ring cleavage, especially if adjacent carbocations or radicals are generated during the reaction (2)[2].

  • The N-Boc Group (Deprotection): While stable to nucleophiles and bases, the Boc group is rapidly cleaved by strong acids (e.g., TFA, HCl) via a tert-butyl cation intermediate, releasing CO₂ and the free amine (3)[3].

Troubleshooting & FAQs

Q1: I am trying to oxidize the primary alcohol to an aldehyde, but my chiral HPLC shows significant racemization. How can I prevent this? A: Racemization (epimerization) at the alpha-chiral center is a common by-product when oxidizing N-Boc amino alcohols. Harsh oxidants or conditions requiring basic additives (like Parikh-Doering or certain Swern conditions) promote enolization of the newly formed aldehyde. We strongly recommend using Dess-Martin Periodinane (DMP) in dichloromethane (DCM) at room temperature. DMP provides rapid, mild oxidation without requiring basic workups, preserving the stereocenter (>99% ee) (1)[1]. Avoid Jones reagent entirely, as its highly acidic nature will simultaneously cleave the Boc group and destroy the cyclopropyl ring (4)[4].

Q2: During O-alkylation, I observe multiple spots on TLC, including a highly polar baseline spot. What is happening? A: You are likely experiencing Boc deprotection or cyclopropyl ring opening. If your alkylation conditions utilize strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or strong protic acids, the Boc group will cleave, leaving a highly polar free amine (3)[3]. Furthermore, Lewis acids can coordinate to the cyclopropyl ring, facilitating nucleophilic ring-opening (2)[2]. Switch to mild, base-catalyzed alkylation conditions (e.g., Ag₂O/alkyl halide) or use Steglich esterification (DCC/DMAP) if synthesizing an ester.

Q3: Can I use standard Swern oxidation for this substrate? A: Swern oxidation can be used, but it requires strict temperature control (<-78 °C) and the use of triethylamine (Et₃N) as a base. If the reaction warms up before the base is fully quenched, the basic environment will rapidly epimerize the newly formed alpha-amino aldehyde. DMP is a safer, self-validating alternative that avoids this causality entirely.

Quantitative Reaction Data

To aid in your experimental design, below is a comparative analysis of oxidation methods specifically applied to N-Boc-protected amino alcohols.

Oxidation MethodTypical Yield (%)Enantiomeric Excess (ee %)Major By-products ObservedScientific Causality
Dess-Martin Periodinane (DMP) 85 - 95%> 99%NoneMild, neutral conditions prevent alpha-proton abstraction.
Swern Oxidation 70 - 80%85 - 95%Epimerized AldehydeEt₃N base used in the final step can abstract the alpha-proton if warmed too quickly.
Jones Reagent (CrO₃ / H₂SO₄) < 20%N/AFree Amine, Ring-Opened ProductsHighly acidic conditions rapidly cleave the Boc group and attack the cyclopropyl ring.
IBX in DMSO 60 - 75%< 80%Epimerized AldehydeHigher temperatures required for IBX solubility promote enolization.
Visual Workflow: Reaction Pathways & Pitfalls

G Start 2-(Boc-amino)-2-cyclopropylethanol Opt1 Aldehyde Derivative (DMP Oxidation) Start->Opt1 Mild Oxidant (DMP) Opt2 Ester Derivative (Steglich Acylation) Start->Opt2 DCC, DMAP, R-COOH Err2 By-product: Boc Cleavage Start->Err2 Strong Acids (TFA, HCl) Err3 By-product: Ring Opening Start->Err3 Lewis Acids (BF3) Err1 By-product: Racemization Opt1->Err1 Basic Workup / Heat

Workflow of 2-(Boc-amino)-2-cyclopropylethanol derivatization and side-reaction risks.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems to ensure maximum yield while minimizing the by-products discussed above.

Protocol A: Racemization-Free Oxidation to (S)-2-(Boc-amino)-2-cyclopropylacetaldehyde

This protocol utilizes Dess-Martin Periodinane to avoid the basic conditions that cause epimerization.

  • Dissolution: Dissolve 2-(Boc-amino)-2-cyclopropylethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq) in a single portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC (Note: Ninhydrin stain will not work well for Boc-protected amines; use KMnO₄ or phosphomolybdic acid).

  • Quench (Self-Validating Step): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acidic Boc cleavage during workup.

    • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear biphasic solution once the quench is complete, confirming the destruction of the oxidant.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Use the aldehyde immediately for downstream reactions to prevent slow auto-epimerization.

Protocol B: Mild O-Acylation via Steglich Esterification

This protocol avoids the use of strong Lewis acids or protic acids, protecting both the Boc group and the cyclopropyl ring.

  • Dissolution: Dissolve the amino alcohol (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: The mild basicity of DMAP acts as an acyl transfer catalyst without creating acidic excursions that could open the cyclopropyl ring.

  • Coupling Agent: Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

    • Causality: Cooling prevents exothermic side reactions that could lead to N-acylurea formation instead of the desired O-ester.

  • Reaction (Self-Validating Step): Stir for 3 hours, allowing the reaction to warm to room temperature.

    • Self-Validation: As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form. The volume of this precipitate serves as a direct visual indicator of reaction progression.

  • Filtration & Workup: Filter the DCU byproduct through a pad of Celite. Wash the filtrate briefly with cold 0.5 M HCl (to remove DMAP without cleaving the Boc group), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

References
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks Source: NIH / PMC URL
  • N-Boc-aminomethanol | CAS 365572-48-1 | Supplier Data Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS)
  • Studies Toward the Synthesis of (-)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(Boc-amino)-2-cyclopropylethanol

Analytical Comparison Guide: Optimizing 1H NMR Spectroscopy Workflows for 2-(Boc-amino)-2-cyclopropylethanol Executive Summary 2-(Boc-amino)-2-cyclopropylethanol (also known as tert-butyl (1-cyclopropyl-2-hydroxyethyl)ca...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Optimizing 1H NMR Spectroscopy Workflows for 2-(Boc-amino)-2-cyclopropylethanol

Executive Summary

2-(Boc-amino)-2-cyclopropylethanol (also known as tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate) is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics, including mutant IDH inhibitors [1] and orexin-1 receptor antagonists [2]. Furthermore, it serves as a critical precursor in the development of splicing modulators for rare neurodegenerative diseases[3].

However, verifying the structural integrity and purity of this molecule presents unique analytical challenges. The presence of a highly strained cyclopropyl ring, coupled with the restricted rotation of the Boc-protected amine, often leads to complex, overlapping, or broadened signals in standard Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to objectively compare standard analytical methodologies against advanced NMR workflows, providing researchers with a self-validating protocol for absolute structural confirmation.

Mechanistic Insights: The Analytical Challenge (E-E-A-T)

Before comparing methodologies, it is crucial to understand the causality behind the spectral behavior of 2-(Boc-amino)-2-cyclopropylethanol:

  • Cyclopropyl Magnetic Anisotropy: The cyclopropyl ring possesses significant ring strain. The C-C bonds have high p-character, creating a unique ring current that strongly shields the attached protons. Consequently, these protons are pushed unusually upfield (0.15–1.00 ppm), often overlapping with baseline impurities or grease.

  • Boc Group Rotamers: The carbamate group (-NH-Boc) exhibits partial double-bond character across the C-N bond due to resonance. This restricts free rotation, leading to syn and anti conformers (rotamers) that exchange slowly on the NMR timescale at room temperature (298 K). This phenomenon artificially broadens the 9H Boc singlet and splits the adjacent methine proton signals, which can be misidentified as impurities.

  • Proton Exchange Dynamics: In non-polar solvents, the hydroxyl (-OH) and amine (-NH) protons undergo rapid intermolecular exchange, appearing as featureless broad singlets that provide zero scalar coupling information.

Comparative Analysis of Analytical Alternatives

To overcome these challenges, we compare three distinct analytical workflows.

  • Alternative A: Standard 1D 1H NMR (400 MHz, CDCl3, 298 K) The industry default. It is fast and cost-effective but suffers from rotameric broadening and loss of exchangeable proton coupling.

  • Alternative B: High-Resolution VT-NMR (600 MHz, DMSO-d6, 353 K) An advanced approach utilizing Variable Temperature (VT) capabilities and a strongly hydrogen-bonding solvent. Heating the sample accelerates rotamer exchange, coalescing broad humps into sharp, quantifiable peaks.

  • Alternative C: Comprehensive 2D NMR Suite (HSQC, HMBC, COSY) The ultimate structural validation tool. It resolves overlapping aliphatic signals by dispersing them across a second carbon (13C) dimension.

Table 1: Performance Comparison of Analytical Workflows
Performance MetricAlt A: Standard 1D (CDCl3)Alt B: VT-NMR (DMSO-d6)Alt C: 2D NMR Suite
Resolution of Rotamers Poor (Broad peaks)Excellent (Coalesced)N/A (Focus on connectivity)
Exchangeable Proton Data Broad Singlets (No coupling)Sharp Multiplets (Coupled)Correlated in COSY
Quantitative Accuracy Low (Due to baseline overlap)High (Sharp baseline)Low (2D is qualitative)
Acquisition Time < 5 Minutes~20 Minutes (with heating)1 - 3 Hours
Cost / Resource Load LowMediumHigh
Table 2: 1H NMR Chemical Shift Assignments (Predicted & Literature-Aligned)
Functional GroupProtonsAlt A: Shift in CDCl3 (ppm)Alt B: Shift in DMSO-d6 (ppm)Multiplicity (DMSO-d6)
Boc (-C(CH3)3) 9H1.44 (Broad)1.38 (Sharp at 353 K)Singlet
Cyclopropyl (-CH2-) 4H0.25 – 0.600.15 – 0.45Complex Multiplets
Cyclopropyl (-CH-) 1H0.85 – 0.950.75 – 0.85Multiplet
Methine (-CH-N) 1H3.25 – 3.403.05 – 3.15Multiplet
Methylene (-CH2-O) 2H3.65 – 3.803.40 – 3.55Multiplet
Hydroxyl (-OH) 1H2.20 – 2.50 (Broad)4.60Triplet (Coupled to CH2)
Amine (-NH-) 1H4.80 (Broad)6.70Doublet (Coupled to CH)

Mandatory Visualization: Analytical Decision Workflow

G Start 2-(Boc-amino)-2-cyclopropylethanol Sample Prep Sample Preparation (15 mg in 0.6 mL Solvent) Start->Prep Solvent Solvent Selection Prep->Solvent Acq 1D 1H NMR Acquisition (400-600 MHz) Solvent->Acq CDCl3 or DMSO-d6 Decision Spectral Quality Check (Rotamers/Overlap?) Acq->Decision VT VT-NMR (80°C) Resolve Rotamers Decision->VT Broad Signals TwoD 2D NMR Suite (COSY/HSQC) Decision->TwoD Peak Overlap Report Structural & Purity Validation Decision->Report Clear Spectrum VT->Report TwoD->Report

Fig 1: NMR analytical workflow for structural validation of 2-(Boc-amino)-2-cyclopropylethanol.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following protocol integrates internal validation checkpoints, ensuring the data proves its own accuracy.

Step 1: Gravimetric Sample Preparation (qNMR Standard)

  • Action: Accurately weigh 15.0 mg of 2-(Boc-amino)-2-cyclopropylethanol and 2.0 mg of Maleic Acid (Internal Standard) into a clean vial.

  • Causality: While 2 mg of API is sufficient for a 1H spectrum, 15 mg ensures a high signal-to-noise (S/N) ratio, allowing the detection of low-level impurities (<0.5%). The Maleic Acid internal standard transforms a qualitative structural check into a self-validating quantitative assay (qNMR).

Step 2: Solvent Dissolution & Selection

  • Action: Dissolve the mixture in 0.6 mL of DMSO-d6 (100 atom % D, containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature locks the -OH and -NH protons, revealing their scalar couplings (triplet and doublet, respectively). Furthermore, DMSO-d6 (b.p. 189°C) allows for safe heating during VT-NMR, whereas CDCl3 would boil.

Step 3: Instrument Tuning & Shimming

  • Action: Insert the sample into a 600 MHz spectrometer. Perform Automated Tuning and Matching (ATM) and execute a 3D gradient shim.

  • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Re-shim before proceeding to prevent artificial peak broadening.

Step 4: Acquisition Parameters

  • Action: Set the pulse angle to 30°, the relaxation delay (d1) to 10 seconds, and acquire 16 to 32 scans.

  • Causality: A 10-second relaxation delay ensures complete longitudinal (T1) relaxation for all protons. If d1 is too short, the slow-relaxing cyclopropyl protons will be under-represented in the final integration, failing the stoichiometric validation.

Step 5: Variable Temperature (VT) Execution (Conditional)

  • Action: If the Boc signal at ~1.38 ppm appears as a broad hump, heat the NMR probe to 353 K (80°C). Allow 10 minutes for thermal equilibration, re-shim, and re-acquire the spectrum.

  • Causality: Heating provides the thermal energy required to overcome the rotational barrier of the carbamate C-N bond, coalescing the rotamers into a single, sharp 9H singlet.

Step 6: Processing & Integration Validation

  • Action: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and manually phase the spectrum. Apply a polynomial baseline correction.

  • Self-Validation Checkpoint: Integrate the Maleic Acid singlet (6.26 ppm, 2H) and calibrate. The integration of the coalesced Boc peak must equal exactly 9.00 ± 0.05, and the total cyclopropyl manifold must equal 5.00 ± 0.05. Any deviation indicates either incomplete T1 relaxation or the presence of co-eluting impurities.

References

  • Title: 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh.
  • Title: Therapeutic compounds as inhibitors of the orexin-1 receptor.
  • Title: Compositions useful for modulating splicing.
Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 2-(Boc-amino)-2-cyclopropylethanol

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. The compound 2-(Boc-amino)-2-cyclopropylethanol is a prime example of such a building block, where control of its stereocenter is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for accurately determining its enantiomeric excess (ee). We will delve into the causality behind methodological choices, present comparative data, and provide robust, self-validating protocols for immediate application in your laboratory.

The Analytical Challenge: Understanding the Analyte

2-(Boc-amino)-2-cyclopropylethanol possesses key structural features that dictate our separation strategy:

  • A Primary Alcohol (-OH) and a Boc-Protected Amine (-NHBoc): These groups are potent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to forming transient diastereomeric complexes with a chiral stationary phase (CSP), which is the basis of separation.[1]

  • A Bulky tert-Butoxycarbonyl (Boc) Group: This protecting group introduces significant steric hindrance, which can be exploited to enhance chiral recognition. The defined three-dimensional structure it imparts is a critical handle for the CSP.

  • A Cyclopropyl Moiety: This small, rigid ring system further defines the molecule's shape, contributing to the specific steric and hydrophobic interactions necessary for enantioseparation.

The goal of a chiral HPLC method is to leverage these features to create a discernible energy difference in the interaction of each enantiomer with the CSP, resulting in different retention times.[2]

A Comparative Analysis of Chiral Stationary Phases (CSPs)

For amino alcohols, polysaccharide-based CSPs are the industry's workhorses due to their broad applicability and proven success.[3][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form "chiral pockets" or grooves where analytes can bind.[1] The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

We will compare two of the most powerful and often complementary polysaccharide-based CSPs: one based on Cellulose tris(3,5-dimethylphenylcarbamate) and another on Amylose tris(3,5-dimethylphenylcarbamate) .

Comparative Experimental Data

The following table summarizes typical performance data for the separation of 2-(Boc-amino)-2-cyclopropylethanol enantiomers on these two CSPs under Normal Phase (NP) conditions. This data is illustrative of expected results based on extensive experience with this compound class.

Parameter Column A: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Column B: Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV, 210 nmUV, 210 nm
Retention Time (t₁) 8.5 min10.2 min
Retention Time (t₂) 10.1 min11.5 min
Selectivity (α) 1.191.13
Resolution (Rs) 2.85 1.90

Scientist's Insight: The data clearly indicates that while both columns can resolve the enantiomers, the Cellulose-based phase provides superior resolution (Rs > 2.0) . This is often attributed to the more ordered structure of the cellulose polymer, which can lead to stronger and more selective hydrogen bonding interactions with the analyte's alcohol and carbamate groups. The amylose phase, with its helical structure, provides a different chiral environment that is still effective but, in this case, less optimal. The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial for amino alcohols to prevent peak tailing by neutralizing acidic sites on the silica support.[3]

Experimental Workflow: From Screening to Optimization

A robust chiral method is developed through a systematic process. The workflow below is a self-validating system designed to efficiently identify and refine the optimal separation conditions.

G cluster_0 Phase 1: Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis CSP_Screen Screen CSPs (Cellulose-1, Amylose-1) MP_Screen Screen Mobile Phases (Hex/IPA, Hex/EtOH) CSP_Screen->MP_Screen For each CSP Select_Best Select Best CSP/MP Combo (e.g., Cellulose-1, Hex/IPA) MP_Screen->Select_Best Evaluate Rs, tR Optimize_Mod Optimize Alcohol % (e.g., 5%, 10%, 15%) Select_Best->Optimize_Mod Optimize_Add Optimize Additive Conc. (if needed) Optimize_Mod->Optimize_Add Optimize_Temp Vary Temperature (e.g., 15°C, 25°C, 40°C) Optimize_Add->Optimize_Temp Final_Method Finalize Method Optimize_Temp->Final_Method Lock Parameters Validation Validate Method (Accuracy, Precision, Linearity) Final_Method->Validation EE_Calc Calculate Enantiomeric Excess Validation->EE_Calc

Caption: A systematic workflow for chiral HPLC method development.

Protocol 1: Chiral Method Screening

Objective: To quickly identify the most promising Chiral Stationary Phase and mobile phase combination.

  • Column Installation & Equilibration:

    • Install the first screening column (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase (e.g., n-Hexane/IPA (90/10, v/v) + 0.1% DEA) at 1.0 mL/min.

    • Causality: Chiral separations are highly sensitive to the state of the stationary phase. A thorough equilibration (at least 20-30 column volumes) is mandatory to ensure a stable baseline and reproducible retention times.[3]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic 2-(Boc-amino)-2-cyclopropylethanol in the mobile phase.

    • Causality: Dissolving the sample in the mobile phase minimizes solvent mismatch effects that can distort peak shape.

  • Injection & Data Acquisition:

    • Inject 5 µL of the sample.

    • Run the analysis for a sufficient time to ensure elution of both enantiomers (e.g., 20 minutes).

    • Record the chromatogram.

  • Column & Mobile Phase Changeover:

    • Flush the system with 100% Isopropanol.

    • Switch to the second screening column (e.g., Lux Amylose-1).

    • Repeat steps 1-3.

    • If no separation is observed, repeat the screening with a different alcohol modifier (e.g., n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA).

Protocol 2: Method Optimization (Based on Cellulose-1 Screening)

Objective: To fine-tune the selected method to achieve baseline resolution (Rs ≥ 1.5) with optimal analysis time.

  • Optimize Alcohol Modifier Percentage:

    • Using the Lux Cellulose-1 column, prepare mobile phases with varying percentages of IPA: 8%, 10%, 12%, and 15% in n-Hexane (with 0.1% DEA).

    • Analyze the sample with each mobile phase, ensuring re-equilibration between each change.

    • Causality: A lower percentage of the polar alcohol modifier generally increases retention and interaction with the CSP, often leading to better resolution, but at the cost of longer run times.[3] The goal is to find the "sweet spot."

  • Evaluate Temperature Effects:

    • Using the optimal mobile phase from the previous step (e.g., 90:10 Hexane/IPA), run the analysis at different temperatures: 15 °C, 25 °C, and 40 °C.

    • Causality: Decreasing temperature typically enhances the weaker intermolecular forces (hydrogen bonds, dipole-dipole) responsible for chiral recognition, thus improving selectivity.[5] However, it also increases viscosity and may broaden peaks.

  • Final Method Selection:

    • Select the combination of mobile phase composition and temperature that provides baseline resolution with the best peak shape and shortest analysis time.

The Chiral Recognition Mechanism: A Conceptual View

The separation is governed by the principle of three-point interaction, where one enantiomer forms a more stable transient complex with the CSP than the other.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomer H_Acceptor H-Bond Acceptor H_Donor H-Bond Donor Steric_Pocket Steric Pocket Analyte_OH Alcohol (-OH) Analyte_OH->H_Acceptor H-Bond Analyte_NH Amine (-NH) Analyte_NH->H_Donor H-Bond Analyte_R Cyclopropyl Analyte_R->Steric_Pocket Steric Fit

Caption: Conceptual model of the three-point interaction for chiral recognition.

Calculation of Enantiomeric Excess (ee)

Once a baseline-resolved separation is achieved, the enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2).

Formula: ee (%) = [ (A1 - A2) / (A1 + A2) ] x 100

Where A1 is the area of the major enantiomer and A2 is the area of the minor enantiomer.[2]

Conclusion and Recommendation

For the robust determination of the enantiomeric excess of 2-(Boc-amino)-2-cyclopropylethanol, a systematic screening approach is paramount. Based on extensive experience with related amino alcohols, a cellulose-based CSP, specifically one derivatized with tris(3,5-dimethylphenylcarbamate), is the most promising starting point.

This guide recommends a primary screening under Normal Phase conditions using Hexane/Isopropanol and Hexane/Ethanol mobile phases, each containing 0.1% DEA. This strategy has a high probability of success. Should this fail, alternative modes like Polar Organic or Reversed Phase on immobilized polysaccharide columns can be explored. By following the structured workflow and protocols outlined herein, researchers can confidently develop a reliable, accurate, and robust chiral HPLC method for this critical pharmaceutical intermediate.

References

  • Title: Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography Source: J-Stage, CHROMATOGRAPHY, 2020, Vol. 41, No. 1, p. 35-39 URL: [Link]

  • Title: HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. Analytical URL: [Link]

  • Title: (PDF) Amino alcohol-derived chiral stationary phases Source: ResearchGate URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC Column Selection and Method Development Guide Source: Bioanalysis Zone URL: [Link]

  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC Co., Ltd. URL: [Link]

  • Title: A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids... Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC Separations Guide Source: Phenomenex URL: [Link]

Sources

Validation

Infrared Spectroscopy (IR) Data for 2-(Boc-amino)-2-cyclopropylethanol: A Comparative Analytical Guide

2-(Boc-amino)-2-cyclopropylethanol is a highly versatile, sterically constrained building block widely utilized in the synthesis of peptidomimetics and small-molecule therapeutics. The incorporation of a cyclopropyl ring...

Author: BenchChem Technical Support Team. Date: March 2026

2-(Boc-amino)-2-cyclopropylethanol is a highly versatile, sterically constrained building block widely utilized in the synthesis of peptidomimetics and small-molecule therapeutics. The incorporation of a cyclopropyl ring restricts the conformational flexibility of the backbone, which can enhance metabolic stability and target affinity in drug development. For researchers synthesizing or modifying this compound (e.g., via Boc deprotection or alcohol oxidation), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as a rapid, non-destructive technique for structural validation.

This guide provides an objective comparison of the IR spectral features of 2-(Boc-amino)-2-cyclopropylethanol against common structural analogs, details the mechanistic rationale behind key vibrational frequencies, and offers a self-validating experimental protocol for accurate data acquisition.

Mechanistic Causality of Key IR Vibrations

To effectively use IR spectroscopy for structural verification, one must understand the physical causality dictating why specific functional groups absorb at their respective wavenumbers.

  • The Cyclopropyl C-H Stretch (3080–3040 cm⁻¹): Unlike typical aliphatic alkane C-H stretches that appear below 3000 cm⁻¹, the cyclopropyl C-H stretch appears at a distinctly higher wavenumber[1]. Causality: The extreme ring strain caused by the 60° internal bond angles forces the C-C bonds to adopt higher p-character (forming "bent" bonds). Consequently, the exocyclic C-H bonds compensate by adopting higher s-character (approximating sp² hybridization). This increased s-character shortens and stiffens the C-H bond, increasing its force constant and shifting the stretching frequency above 3000 cm⁻¹[2].

  • The Urethane (Boc) C=O Stretch (~1680–1710 cm⁻¹): The tert-butoxycarbonyl (Boc) group is a carbamate (urethane). Causality: In a standard amide, the nitrogen lone pair strongly delocalizes into the carbonyl, weakening the C=O double bond and lowering its frequency (~1650 cm⁻¹). In a urethane, the adjacent alkoxy oxygen competes for resonance with the carbonyl carbon. This cross-conjugation reduces the nitrogen's resonance contribution, leaving the C=O bond with more double-bond character than an amide, thus shifting its absorption higher, closer to that of an ester.

  • The O-H and N-H Stretches (~3300–3400 cm⁻¹): Both the primary alcohol and the secondary urethane amine exhibit stretching vibrations in this region. In solid-state or concentrated liquid films, extensive intermolecular hydrogen bonding broadens these peaks and shifts them to lower wavenumbers.

Comparative Spectral Analysis

To isolate the unique spectral fingerprints of 2-(Boc-amino)-2-cyclopropylethanol, we objectively compare it against two reference alternatives: 2-(Boc-amino)ethanol (lacking the cyclopropyl ring) and 2-amino-2-cyclopropylethanol (lacking the Boc protecting group).

Functional Group / Vibration2-(Boc-amino)-2-cyclopropylethanol2-(Boc-amino)ethanol2-amino-2-cyclopropylethanolDiagnostic Significance
O-H Stretch (Alcohol) ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)Confirms presence of the primary alcohol. Often overlaps with N-H.
N-H Stretch (Amine/Boc) ~3320 cm⁻¹ (Shoulder/Broad)~3320 cm⁻¹ (Shoulder)~3350 & ~3280 cm⁻¹ (Doublet)Differentiates primary amine (doublet) from secondary urethane (singlet).
Cyclopropyl C-H Stretch 3080 – 3040 cm⁻¹ Absent3080 – 3040 cm⁻¹ Critical identifier for the cyclopropyl ring[3].
Aliphatic C-H Stretch 2980 – 2850 cm⁻¹ (Strong)2980 – 2850 cm⁻¹ (Strong)2950 – 2850 cm⁻¹ (Weak)Strong intensity in Boc derivatives due to the nine equivalent t-butyl protons.
C=O Stretch (Urethane) 1680 – 1710 cm⁻¹ (Strong) 1680 – 1710 cm⁻¹ (Strong) AbsentCritical identifier for the intact Boc group.
C-O Stretch (Alcohol) ~1050 cm⁻¹~1050 cm⁻¹~1050 cm⁻¹Confirms primary alcohol C-O bond.

Self-Validating Experimental Protocol for ATR-FTIR Analysis

To ensure high-fidelity data, the following protocol incorporates built-in validation steps to prevent common artifacts such as detector saturation or atmospheric interference.

Materials Required:

  • FTIR Spectrometer equipped with a Diamond ATR accessory.

  • Isopropanol and lint-free optical wipes.

  • Target compound: 2-(Boc-amino)-2-cyclopropylethanol (neat liquid or crystalline solid).

Step-by-Step Methodology:

  • System Initialization & Calibration Check:

    • Turn on the spectrometer and allow the IR source to stabilize for at least 30 minutes.

    • Validation Step: Run a polystyrene calibration standard. Verify that the reference aromatic C-C stretch peak at 1601 cm⁻¹ is within ±1 cm⁻¹ of the expected value.

  • Crystal Cleaning & Background Acquisition:

    • Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (ambient air).

    • Validation Step: Inspect the background for excessive water vapor (3900–3500 cm⁻¹) or CO₂ (2350 cm⁻¹). If present, purge the system with dry nitrogen and re-acquire.

  • Sample Application:

    • Apply a small amount of 2-(Boc-amino)-2-cyclopropylethanol directly onto the crystal. If the sample is solid, use the ATR pressure arm to ensure intimate contact with the crystal (apply pressure until the clutch clicks).

  • Data Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32 or 64 (to optimize the signal-to-noise ratio).

  • Data Processing & Quality Control:

    • Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam.

    • Validation Step: Check the maximum absorbance of the C=O peak (~1690 cm⁻¹). It should ideally fall between 0.2 and 0.8 Absorbance Units (AU) to ensure detector linearity. If >1.0 AU, the detector may be saturated; reduce the sample pressure or volume and rescan.

Workflow: In-Situ Reaction Monitoring

IR spectroscopy is exceptionally powerful for monitoring the chemical transformations of 2-(Boc-amino)-2-cyclopropylethanol, such as Boc deprotection using Trifluoroacetic Acid (TFA). The diagram below illustrates the logical workflow for real-time reaction monitoring.

Reaction_Monitoring A Baseline IR: 2-(Boc-amino)-2-cyclopropylethanol B Add TFA / DCM (Initiate Deprotection) A->B C In-situ IR Monitoring (Continuous Scanning) B->C D Monitor Boc C=O Decrease at ~1690 cm⁻¹ C->D E Monitor Amine Salt Increase at ~3000-2800 cm⁻¹ C->E F C=O Peak Disappears Reaction Complete D->F Absorbance < 0.01 G C=O Peak Persists Reaction Incomplete D->G Absorbance > 0.01 G->C Continue Monitoring

Logical workflow for in-situ ATR-FTIR monitoring of Boc deprotection.

Conclusion

By understanding the mechanistic origins of the cyclopropyl C-H stretch and the urethane C=O stretch, researchers can confidently utilize ATR-FTIR to validate the structural integrity of 2-(Boc-amino)-2-cyclopropylethanol. When compared to its un-protected or non-cyclic alternatives, these distinct spectral markers provide a rapid, self-validating readout that is indispensable for quality control and reaction monitoring in complex synthetic workflows.

References

  • Gassman, P. G., & Zalar, F. V. (1966). "Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Mustansiriyah University. (2024). "Characteristic Group Vibrations of Organic Molecules." UoMustansiriyah.[Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). "Interpretation of the infrared spectrum of cyclopropane." DocBrown.info.[Link]

  • Sharma, V., et al. (2013). "Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives." Journal of Advanced Pharmacy Education and Research.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-(Boc-amino)-2-cyclopropylethanol using Thin-Layer Chromatography

For researchers and professionals in drug development, the chemical purity of intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the chemical purity of intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 2-(Boc-amino)-2-cyclopropylethanol, a chiral building block, is no exception. Its purity directly impacts the stereochemical integrity and impurity profile of subsequent synthetic steps.

While high-resolution techniques like HPLC are the gold standard for final quantitative analysis, Thin-Layer Chromatography (TLC) remains an indispensable tool for rapid, cost-effective, and surprisingly insightful purity assessment.[1][2] This guide provides a detailed protocol for validating the purity of 2-(Boc-amino)-2-cyclopropylethanol using TLC, contextualizes the method against other analytical techniques, and explains the scientific rationale behind each step to ensure a robust and self-validating analysis.

The Principle of Purity Analysis by TLC

Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3][4] The stationary phase is a thin layer of an adsorbent material (typically silica gel) coated on a plate, while the mobile phase is a solvent system that moves up the plate via capillary action.[1][3]

A compound's polarity determines its interaction with the polar silica gel stationary phase.

  • Polar Compounds : Interact strongly with the silica gel, resulting in slower movement up the plate and a lower Retention Factor (Rf) value.[5][6]

  • Non-polar Compounds : Have a weaker affinity for the stationary phase and are carried further by the mobile phase, resulting in a higher Rf value.[5][6]

The purity of a sample is assessed by the number of spots that appear after visualization; a pure compound should ideally yield a single spot.[1]

Comparative Overview of Purity Analysis Techniques

The choice of an analytical method depends on the specific requirements for resolution, sensitivity, and quantitation.[7] While TLC is excellent for rapid screening, other techniques offer distinct advantages.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a solid stationary phase and a liquid mobile phase.[7]High-pressure differential partitioning between a solid stationary phase in a column and a liquid mobile phase.[7]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative data.[8][9]
Speed Fast (5-30 minutes per plate, multiple samples).[1]Slower per sample (10-30 minutes), but high-throughput with autosamplers.[10]Fast for basic spectra (5-15 minutes), longer for quantitative analysis (qNMR).
Cost Low initial and operational costs.[1][3]High initial instrument cost and moderate operational costs.[7]Very high initial instrument cost, lower operational costs.
Resolution Lower resolution.[7]High resolution, capable of separating closely related impurities.[7]Resolution depends on field strength; can distinguish subtle structural differences.[8]
Quantitation Semi-quantitative at best.[1][7]Highly quantitative and reproducible.[7][11]Highly quantitative (qNMR) without the need for identical reference standards.[9][12]
Sensitivity Lower sensitivity (microgram range).[7]High sensitivity (nanogram to picogram range).[7]Lower sensitivity, requires more sample than chromatography.[10]
Application Reaction monitoring, rapid purity checks, solvent system screening.[1]Final purity confirmation, impurity profiling, quality control.[11][13]Structure elucidation, absolute purity determination, identification of unknown impurities.[14][15]

Experimental Protocol: TLC Purity Validation

This protocol is designed to be a self-validating system by employing specific visualization methods that can differentiate the target compound from its most likely process-related impurity: the deprotected amine.

Materials & Reagents
  • Stationary Phase : Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent) : A mixture of n-Hexane and Ethyl Acetate (EtOAc). A typical starting ratio is 70:30 (v/v).

  • Sample Preparation : Dissolve 2-(Boc-amino)-2-cyclopropylethanol in dichloromethane or ethyl acetate to a concentration of approximately 2 mg/mL.

  • TLC Chamber : Glass tank with a lid.

  • Spotting : Glass capillary tubes.

  • Visualization Reagents :

    • Potassium permanganate (KMnO₄) stain (3g KMnO₄, 10g K₂CO₃ in 300mL water).[16]

    • Ninhydrin stain (0.3g ninhydrin, 3mL acetic acid, 100mL n-butanol).[17]

Methodology
  • Chamber Preparation : Pour the prepared mobile phase (e.g., 70:30 Hexane:EtOAc) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapor. Seal the chamber and allow it to equilibrate for at least 20 minutes.[6]

    • Rationale: Chamber saturation ensures a uniform vapor environment, preventing uneven solvent evaporation from the plate surface, which can lead to inconsistent Rf values and a distorted solvent front.

  • Plate Preparation & Spotting : With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Using a capillary tube, apply a small spot of the prepared sample solution onto the baseline. Aim for a spot size of 1-2 mm in diameter.

    • Rationale: Small, concentrated spots prevent band broadening and lead to better separation and resolution.[18] Overloading the plate can cause streaking and inaccurate Rf values.[5]

  • Development : Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[6] Close the lid and allow the mobile phase to ascend the plate via capillary action.[19] Remove the plate when the solvent front is approximately 0.5-1 cm from the top edge.[6] Immediately mark the solvent front with a pencil.

    • Rationale: The mobile phase composition is chosen to provide optimal separation. A 70:30 Hexane:EtOAc system is moderately polar. 2-(Boc-amino)-2-cyclopropylethanol has both a non-polar Boc group and a polar alcohol group. This solvent system should move the compound off the baseline but not to the solvent front, ideally yielding an Rf value between 0.2 and 0.5 for best separation.

  • Drying : Thoroughly dry the plate in a fume hood. A heat gun on a low setting can be used to expedite the removal of residual solvent.

    • Rationale: All mobile phase solvent must be removed before visualization, as residual solvent can interfere with the staining reagents.[16]

  • Visualization & Interpretation (Self-Validating System) :

    • Step 5a (Non-destructive) : First, view the plate under UV light (254 nm). The Boc group does not have a strong chromophore, so the compound may not be visible. However, any UV-active impurities would be detected.

    • Step 5b (Potassium Permanganate Stain) : Dip the plate into the KMnO₄ solution, remove it quickly, and gently heat it with a heat gun. The plate will develop a purple background.

      • Expected Result : The alcohol functional group in 2-(Boc-amino)-2-cyclopropylethanol is oxidizable and will appear as a yellow-brown spot against the purple background.[16] This confirms the presence of the alcohol moiety.

    • Step 5c (Ninhydrin Stain - Confirmation of Protection) : On a separate, identical TLC plate run in parallel, spray or dip the plate in the ninhydrin solution and heat gently.

      • Expected Result : The primary amine in the target compound is protected by the Boc group and is therefore unreactive towards ninhydrin.[11] No colored spot should appear for the pure compound. The appearance of a purple/violet spot indicates the presence of a primary amine impurity, most likely the deprotected starting material, (2-amino-2-cyclopropylethanol).[7][17]

Data Analysis

Calculate the Retention Factor (Rf) for the spot observed with the KMnO₄ stain using the following formula[20]:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure sample should show a single spot with KMnO₄ (Rf ≈ 0.2-0.5) and no significant spots with ninhydrin at the same or different Rf values.

Workflow for TLC Purity Validation

The following diagram illustrates the logical flow of the experimental protocol described above.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation SamplePrep Sample Dissolution (2 mg/mL in DCM) Spotting Spot Sample on TLC Plate SamplePrep->Spotting ChamberPrep Chamber Saturation (70:30 Hexane:EtOAc) Development Develop Plate in Chamber ChamberPrep->Development Spotting->Development Drying Dry Plate Development->Drying Visualization Visualization Drying->Visualization KMnO4 KMnO₄ Stain Visualization->KMnO4 Detects Alcohol Ninhydrin Ninhydrin Stain Visualization->Ninhydrin Detects Free Amine (Impurity) Rf_Calc Calculate Rf Value KMnO4->Rf_Calc Purity_Assess Purity Assessment Ninhydrin->Purity_Assess Rf_Calc->Purity_Assess

Caption: Workflow for the TLC purity validation of 2-(Boc-amino)-2-cyclopropylethanol.

Conclusion

Thin-Layer Chromatography provides a rapid, reliable, and economical method for assessing the purity of 2-(Boc-amino)-2-cyclopropylethanol. By employing a strategic combination of a suitable mobile phase and targeted visualization reagents like potassium permanganate and ninhydrin, the protocol becomes a self-validating system. It not only confirms the presence of the target compound's key functional group (the alcohol) but also specifically screens for the most probable process impurity (the deprotected amine). While HPLC and NMR are essential for rigorous quantitative analysis and structural confirmation, TLC serves as an invaluable frontline tool for researchers and drug development professionals, enabling quick and informed decisions throughout the synthetic process.

References

  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
  • SGS. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • Unknown. (n.d.). Principles of Thin Layer Chromatography.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Merck Millipore. (n.d.). Thin-Layer Chromatography Process.
  • Bachem. (2024, August 15). What Is Thin Layer Chromatography (TLC)?.
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Khan Academy. (n.d.). Calculating retention factors for TLC (video).
  • Nanalysis. (2022, April 28). NMR Blog - Beyond structural elucidation, introduction to qNMR – Part I.
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • University of Rochester. (n.d.). TLC stains.
  • Scribd. (n.d.). TLC Analysis of Amino Acids Lab.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.

Sources

Validation

bioisosteric replacement of leucine with cyclopropyl analogs

Publish Comparison Guide: Bioisosteric Replacement of Leucine with Cyclopropyl Analogs Executive Summary In the rational design of peptidomimetics and small-molecule therapeutics, the native leucine residue often present...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Bioisosteric Replacement of Leucine with Cyclopropyl Analogs

Executive Summary

In the rational design of peptidomimetics and small-molecule therapeutics, the native leucine residue often presents a dual liability: its isobutyl side chain is highly flexible (incurring a significant entropic penalty upon target binding) and it is a prime target for cytochrome P450 (CYP)-mediated oxidation and proteolytic cleavage. Bioisosteric replacement using cyclopropyl analogs—such as cyclopropylalanine and 2,3-methanoleucine—has emerged as a powerful strategy to overcome these limitations. This guide objectively compares the performance of native leucine against its cyclopropyl bioisosteres, providing mechanistic rationale, comparative experimental data, and self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale: Why Cyclopropyl Analogs?

The decision to replace a native leucine residue with a cyclopropyl analog is driven by three core physicochemical principles:

  • Conformational Pre-organization: The cyclopropane ring severely restricts the χ1​ and χ2​ dihedral angles. By locking the side chain into a bioactive extended β -strand or turn conformation, the molecule pays a significantly lower entropic cost upon binding to the target receptor or enzyme active site[1].

  • Metabolic Stability: The high s-character of the C-H bonds in cyclopropane makes them more resistant to hydrogen abstraction by CYP450 enzymes compared to the vulnerable tertiary C-H bond of leucine's isobutyl group[2]. Furthermore, the steric bulk of the cyclopropyl group directly adjacent to the peptide backbone hinders the approach of proteolytic enzymes, increasing the plasma half-life of the drug[3].

  • Targeted Biosynthetic Inhibition: Beyond acting as a passive structural spacer, naturally occurring cyclopropyl amino acids can actively function as false substrates. For example, L-cyclopropylalanine exhibits broad-spectrum antimicrobial activity by selectively inhibiting α -isopropylmalate synthase ( α -IMPS), effectively blocking the essential biosynthesis of L-leucine in fungal and bacterial pathogens[4][5].

ConformationalLogic L Native Leucine (High Flexibility) C Cyclopropyl Bioisostere (e.g., Cyclopropylalanine) L->C Bioisosteric Replacement B Target Binding (Reduced Entropic Cost) C->B Locks side-chain rotamers M Metabolic Stability (Steric Shielding) C->M Resists CYP450 & Proteases

Diagram 1: Rational design logic for replacing leucine with cyclopropyl bioisosteres.

Comparative Performance Analysis

To objectively evaluate the performance of cyclopropyl bioisosteres against native leucine, we must analyze their structural and pharmacokinetic profiles. The table below summarizes the quantitative and qualitative shifts observed when substituting leucine with Cyclopropylalanine (CPA) or 2,3-Methanoleucine.

ParameterNative L-LeucineCyclopropylalanine (CPA)2,3-Methanoleucine
Side-Chain Flexibility High (Multiple χ rotamers)RestrictedHighly Restricted
Proteolytic Stability Low (Rapid in vivo cleavage)High (Steric hindrance)Very High
CYP450 Vulnerability High (Tertiary C-H oxidation)Low (Stable C-H bonds)Low
Lipophilicity (LogP contribution) ~1.8~1.5 - 1.7~1.6 - 1.9
Binding Entropy Penalty HighLowVery Low
Primary Application Endogenous building blockHCV Protease Inhibitors[6]Calpain Inhibitors[7]

Case Studies in Drug Development

Case Study 1: HCV NS3/4A Protease Inhibitors (Boceprevir Development)

During the development of Boceprevir, researchers encountered a plateau in enzyme-binding potency with standard peptide leads containing leucine at the P2 position. The bioisosteric replacement of the P2 leucine residue with cyclopropylalanine yielded an analog with significantly improved enzyme-binding affinity ( Ki​=50 nM). The cyclopropyl moiety perfectly filled a lipophilic pocket at the interface of the S1 and S3 subsites. However, this analog initially suffered from poor cellular permeability ( EC50​>5000 nM) due to its high peptidic character. Subsequent depeptidization via N-methylation of the backbone restored cellular activity while maintaining the cyclopropyl-driven target affinity, culminating in the clinical candidate Boceprevir[6][8].

SAR N1 Peptide Lead (Leucine at P2) N2 Bioisosteric Replacement (Cyclopropylalanine) N1->N2 N3 Improved Enzyme Affinity (Ki = 50 nM) N2->N3 Fits lipophilic pocket N4 Poor Cellular Activity (EC50 > 5000 nM) N2->N4 High peptidic character N5 N-Methylation (Depeptidization) N4->N5 Reduce H-bond donors N6 Boceprevir Analog (Potent Cellular Activity) N5->N6 Restores permeability

Diagram 2: SAR workflow demonstrating the optimization of Boceprevir using cyclopropylalanine.

Case Study 2: Calpain Inhibitor Selectivity

Calpain proteases are implicated in various neurodegenerative diseases, but achieving selectivity over related proteases like cathepsin B is notoriously difficult. By replacing the native leucine moiety in a calpain inhibitor lead with all four stereoisomers of 2,3-methanoleucine, researchers observed a structural trade-off: while absolute calpain I inhibitory activity decreased, the selectivity for calpain I over cathepsin B was significantly enhanced. The rigid methano-bridge prevented the inhibitor from adopting the specific conformation required to bind the cathepsin B active site[7].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis of cyclopropyl bioisosteres and the evaluation of their metabolic stability.

Protocol 1: Synthesis of Cyclopropylalanine via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is the gold standard for the diastereoselective cyclopropanation of allylic alcohols or dehydroamino acids to yield cyclopropyl amino acids[9][10].

Causality & Validation: The use of Furukawa's modification ( Et2​Zn and CH2​I2​ ) allows for milder conditions, preventing the degradation of sensitive protecting groups (e.g., Boc or Fmoc). Diastereomeric excess (d.e.) must be validated via 1H -NMR integration of the cyclopropyl protons (typically appearing at 0.1–0.8 ppm).

  • Preparation of the Zinc Carbenoid: Under an inert argon atmosphere, dissolve diethylzinc ( Et2​Zn , 1.0 M in hexanes, 2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add diiodomethane ( CH2​I2​ , 5.0 equiv) dropwise. Stir for 30 minutes to form the active carbenoid species.

  • Substrate Addition: Dissolve the protected allylic amino acid precursor (e.g., Boc-dehydroallylglycine, 1.0 equiv) in anhydrous DCM. Add this solution dropwise to the carbenoid mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the alkene peak via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via silica gel flash chromatography. Validate the successful cyclopropanation by confirming the upfield shift of the cyclopropyl protons in 1H -NMR and the exact mass via HRMS.

Protocol 2: In Vitro Microsomal Stability Assay

Replacing leucine with a cyclopropyl analog should theoretically increase the half-life ( t1/2​ ) of the compound in the presence of hepatic enzymes. This protocol establishes a self-validating system to quantify intrinsic clearance ( CLint​ ).

Causality & Validation: The assay includes a minus-NADPH control to differentiate between CYP450-mediated metabolism and chemical instability. Verapamil is used as a high-clearance positive control to validate the metabolic activity of the microsomes.

  • Preparation of Working Solutions: Prepare a 10 mM stock of the cyclopropyl-peptide and the native leucine-peptide in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, combine the test compounds with human or rat liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH) to the test wells. For the negative control wells, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 μ L aliquots from the reaction mixture and immediately quench by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Sample Processing & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to precipitate proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the slope ( k ) to determine t1/2​ ( 0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

Workflow S1 1. Incubate Compound with Liver Microsomes S2 2. Add NADPH Regenerating System S1->S2 S3 3. Quench Aliquots at Time Points (0-60 min) S2->S3 S4 4. Centrifuge & Extract Supernatant S3->S4 S5 5. LC-MS/MS Analysis (Calculate Intrinsic Clearance) S4->S5

Diagram 3: Step-by-step workflow for the in vitro microsomal stability assay.

References

  • Chemical Reviews: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.3

  • PubMed (NIH): 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors.1

  • MDPI: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.9

  • MDPI: A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine.4

  • PMC (NIH): The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.6

  • ACS Publications: Organic Carbamates in Drug Design and Medicinal Chemistry.8

  • PMC (NIH): Put a ring on it: application of small aliphatic rings in medicinal chemistry.2

Sources

Comparative

Introduction: The Strategic Value of the Cyclopropyl Amino Alcohol Motif

An In-Depth Technical Guide to X-ray Crystallography Data for Cyclopropyl Amino Alcohol Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of X-ray...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to X-ray Crystallography Data for Cyclopropyl Amino Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography data for cyclopropyl amino alcohol derivatives, offering insights into experimental best practices, data interpretation, and the structural implications for drug design. As a senior application scientist, my objective is to synthesize technical accuracy with field-proven insights, explaining not just the procedural steps but the critical reasoning that underpins them.

In the landscape of modern medicinal chemistry, the cyclopropyl group is a highly valued structural motif.[1] Its inclusion in drug candidates is a strategic choice to impart conformational rigidity, enhance metabolic stability, and improve potency.[2][3] The three-membered ring acts as a "conformational clamp," restricting the rotation of adjacent single bonds and pre-organizing a molecule into a more bioactive shape.[4] When combined with the amino alcohol functionality—a common pharmacophore in its own right—the resulting derivatives present unique opportunities for creating highly specific and effective therapeutics.

However, harnessing the full potential of these molecules requires a precise understanding of their three-dimensional atomic structure. X-ray crystallography remains the definitive, primary source for obtaining this high-resolution structural data.[5][6] It provides unambiguous evidence of molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing and, by extension, inform our understanding of protein-ligand binding.[7][8] This guide will navigate the crystallographic workflow as applied to these specific derivatives, compare key data from published structures, and provide the rationale behind the experimental and analytical choices.

Part I: The Crystallographic Workflow: From Rational Design to Refined Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-stage process where success at each step is contingent on the last. The unique properties of cyclopropyl amino alcohol derivatives introduce specific challenges and considerations throughout this workflow.

Step 1: Crystallization - The Art and Science of Ordered Solids

Crystallization is often the most significant bottleneck in structure determination.[7] The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, single crystal lattice suitable for diffraction. For cyclopropyl amino alcohol derivatives, the inherent flexibility of the amino alcohol sidechain can sometimes hinder the formation of well-ordered crystals.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Solution Preparation: Dissolve 5-10 mg of the purified cyclopropyl amino alcohol derivative in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Methanol, Ethanol, or Acetone). The solution should be perfectly clear and free of any particulate matter.

  • Apparatus Setup (Hanging Drop):

    • Pipette 1-2 mL of a "poor" solvent (an anti-solvent in which the compound is sparingly soluble, e.g., Water, Hexane, or Diethyl Ether) into the well of a 24-well crystallization plate. This is the reservoir solution.

    • Pipette 1-2 µL of the compound solution onto a siliconized glass coverslip.

    • Pipette 1-2 µL of the reservoir solution into the compound drop, mixing gently by aspiration. The ideal ratio of compound to reservoir solution often requires screening.

    • Invert the coverslip and place it over the well, sealing it with vacuum grease.

  • Incubation & Observation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Over hours to weeks, the vapor pressure will equilibrate by the slow diffusion of the more volatile solvent from the drop to the reservoir. This gradually increases the concentration of the compound in the drop, leading to supersaturation and, ideally, crystallization.

  • Crystal Harvesting: Once suitable crystals (ideally >20µm in all dimensions) have grown, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen for data collection.[9]

Causality Behind Choices:

  • Vapor Diffusion: This technique allows for a slow and controlled approach to supersaturation, which is crucial for growing large, well-ordered single crystals rather than a precipitate of microcrystals.

  • Co-crystallization: If the parent molecule fails to crystallize, forming a salt or co-crystal with a conformationally rigid co-former (like certain amino acids or carboxylic acids) can introduce new, stronger intermolecular interactions (e.g., salt bridges), which can stabilize the crystal lattice.[10]

Step 2: X-ray Diffraction & Data Collection

A single crystal is mounted on a goniometer and exposed to a finely focused beam of X-rays.[11] The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector.[12]

G cluster_prep Crystal Handling cluster_data Data Collection cluster_process Data Processing Harvest Harvest Crystal with Cryo-Loop FlashCool Flash-Cool in Liquid Nitrogen Harvest->FlashCool Mount Mount Crystal on Diffractometer FlashCool->Mount Screen Screen Crystal Quality Mount->Screen Screen->Harvest Poor Diffraction Collect Collect Full Diffraction Dataset Screen->Collect Good Diffraction Integrate Integrate Reflection Intensities Collect->Integrate Scale Scale and Merge Data Integrate->Scale Solve Solve Phase Problem Scale->Solve Build Build Initial Atomic Model Solve->Build Refine Refine Structure Build->Refine Validate Validate Final Model Refine->Validate Deposition Deposition Validate->Deposition Deposit CIF to Database (e.g., CSD)

Caption: A streamlined workflow for single-crystal X-ray diffraction.

Causality Behind Choices:

  • Cryo-Cooling: Data is typically collected at low temperatures (~100 K). This minimizes atomic thermal vibrations, which sharpens the diffraction spots and allows for the collection of higher-resolution data, leading to a more precise final structure.[9]

  • Wavelength Selection: Modern diffractometers often have dual sources (e.g., Mo and Cu).[9] Copper radiation (Cu Kα, λ ≈ 1.54 Å) is particularly effective for determining the absolute stereochemistry of chiral, light-atom molecules like many cyclopropyl amino alcohol derivatives.

Step 3: Structure Solution, Refinement, and Validation

The collected diffraction pattern contains information about the intensity and position of the reflections, but the crucial phase information is lost.

  • Structure Solution: Computational "direct methods" or Patterson methods are used to solve this "phase problem" and generate an initial electron density map.

  • Model Building & Refinement: An atomic model is built into the electron density map. This model is then iteratively refined using least-squares methods to improve the fit between the calculated diffraction data (from the model) and the observed experimental data.

  • Validation: The final model is rigorously checked for geometric plausibility and consistency with the data. Key validation metrics are the R-factors (R1 and R-free). R1 is a measure of the agreement between the model and the observed data. R-free is a crucial cross-validation metric calculated from a small subset of reflections (5-10%) that were not used during refinement; it helps to prevent overfitting of the data.[13]

Part II: Comparative Analysis of Crystallographic Data

The true power of crystallography lies in comparing related structures to understand how subtle chemical changes influence three-dimensional conformation and interactions. Access to raw crystallographic data is typically handled through standardized Crystallographic Information Files (CIFs).[14][15] These files are deposited in public databases, with the Cambridge Structural Database (CSD) being the world's primary repository for small-molecule organic and metal-organic crystal structures.[16][17]

Below is a comparative table summarizing hypothetical but realistic crystallographic data for three different cyclopropyl amino alcohol derivatives. Such data would be found within the CIFs deposited in the CSD.[18]

ParameterDerivative ADerivative BDerivative C
CSD Deposition No. CCDC XXXXX1CCDC XXXXX2CCDC XXXXX3
Formula C12H17NOC13H19NOC12H16FNO
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁
Resolution (Å) 0.850.900.82
R1 (%) 4.14.83.9
wR2 (%) 9.511.29.1
Torsion Angle (O-C-C-N) -65.2° (syn-clinal)178.5° (anti-periplanar)-68.1° (syn-clinal)
H-Bond (Donor-Acceptor) O-H···N (intramolecular)O-H···O (intermolecular)O-H···F (intermolecular)

Analysis of Comparative Data:

  • Resolution and R-factors: All three structures are determined to high resolution (<1.0 Å), as is typical for small molecules, with good R-factors indicating a reliable model fit to the diffraction data. Derivative C shows the highest quality data (lowest resolution value and R-factors), suggesting very well-ordered crystals.

  • Space Group and Chirality: The space group P2₁2₁2₁ for Derivative B is chiral, which is expected for an enantiomerically pure compound crystallizing without a center of inversion. The P2₁/c and P2₁ space groups for A and C are also common for small organic molecules.

  • Conformational Differences: The most striking insight is the difference in the O-C-C-N torsion angle. In Derivatives A and C, the alcohol and amine groups adopt a syn-clinal (gauche) conformation, which is stabilized in Derivative A by an intramolecular hydrogen bond. In contrast, Derivative B adopts a fully extended anti-periplanar conformation. This could be due to a bulkier substituent (implied by the C13 formula) creating steric hindrance that favors the extended form, or different crystal packing forces.

  • Intermolecular Interactions: The hydrogen bonding network is fundamentally different. While A is self-contained, B and C form intermolecular hydrogen bonds. The presence of a fluorine atom in Derivative C introduces a relatively strong O-H···F hydrogen bond, which likely contributes to the stability of the crystal lattice and the high quality of the resulting diffraction data.

G cluster_data Primary Data cluster_model Refined Model cluster_insights Structural Insights Diffraction Diffraction Pattern (Positions, Intensities) Coordinates Atomic Coordinates (x, y, z) Diffraction->Coordinates Structure Solution UnitCell Unit Cell & Space Group Stereochem Absolute Stereochemistry UnitCell->Stereochem Packing Intermolecular Interactions (Crystal Packing) UnitCell->Packing Validation Validation Metrics (Resolution, R-factors) Coordinates->Validation Refinement Bonding Bond Lengths & Angles Coordinates->Bonding Conformation Torsion Angles & Conformation Coordinates->Conformation Conformation->Packing

Caption: From raw data to actionable structural insights.

Part III: Alternative & Complementary Techniques

While single-crystal X-ray diffraction is the gold standard, it is not always feasible if suitable crystals cannot be obtained.[7] In such cases, other techniques can provide valuable structural information.

  • Powder X-ray Diffraction (PXRD): Used when only microcrystalline powder is available. PXRD is excellent for identifying crystalline phases and confirming the identity of a bulk material but provides much less structural detail than the single-crystal method.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structure elucidation in solution. NMR can determine connectivity and provide information on the average conformation of a molecule in solution, which may differ from the solid-state conformation found in a crystal.

  • Electron Diffraction (ED): A powerful emerging technique that can determine atomic-resolution structures from nanocrystals, often thousands of times smaller than those required for X-ray diffraction.[19] This is a game-changer for compounds that are difficult to crystallize into larger single crystals.

Conclusion

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional structure of cyclopropyl amino alcohol derivatives. This information is not merely academic; it is a critical tool for structure-based drug design, enabling scientists to understand how molecular architecture dictates biological function.[20] By comparing crystallographic data across a series of derivatives, researchers can identify key structure-activity relationships, understand the conformational impact of chemical modifications, and rationally design next-generation molecules with improved potency, selectivity, and pharmacokinetic properties. The protocols and data analysis frameworks presented in this guide serve as a foundation for researchers to leverage this powerful technique to its fullest potential.

References

  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023). Vertex AI Search.
  • Cyclopropyl Definition - Organic Chemistry Key Term. (2025). Fiveable.
  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Taylor & Francis Online.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters.
  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing.
  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. (n.d.). Benchchem.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update.
  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd.
  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences, The University of Queensland.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate.
  • X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility, Iowa State University.
  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2024). The Journal of Organic Chemistry, ACS Publications.
  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (n.d.). PMC.
  • Cambridge Structural Database. (n.d.). Wikipedia.
  • A short guide to Crystallographic Information Files. (n.d.). CCDC.
  • CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog.
  • CSD - Cambridge Structural Database. (n.d.). Maastricht University Library.
  • Amino-alcohol Salts. Part II. Crystal structures of (1R. (n.d.). Helvetica Chimica Acta.
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. (n.d.). PMC.
  • Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. (2025). ResearchGate.
  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service - PSDS.
  • The X-ray structure of alcohol 13 (crystallographer's numbering). (n.d.). ResearchGate.
  • Protein X-ray Crystallography: Basic principles. (n.d.). Proteopedia.
  • X-ray structures and analysis of 11 cyclosporin derivatives complexed with cyclophilin A. (1998). Journal of Molecular Biology.
  • Search - Access Structures. (n.d.). CCDC.
  • CCDC 2425778: Experimental Crystal Structure Determination. (n.d.). University of Otago.
  • Chemists succeed in synthesis of aminoalcohols by utilizing light. (2021). Universität Münster.
  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (2021). MDPI.
  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (n.d.). CCS Chemistry, Chinese Chemical Society.

Sources

Validation

Comparative Synthesis Routes for N-Boc-1-amino-1-cyclopropanemethanol: A Technical Guide

N-Boc-1-amino-1-cyclopropanemethanol (CAS 107017-73-2) is a highly valued building block in medicinal chemistry. It is frequently utilized to synthesize spirocyclopropanated analogs of agrochemicals (such as Thiacloprid...

Author: BenchChem Technical Support Team. Date: March 2026

N-Boc-1-amino-1-cyclopropanemethanol (CAS 107017-73-2) is a highly valued building block in medicinal chemistry. It is frequently utilized to synthesize spirocyclopropanated analogs of agrochemicals (such as Thiacloprid and Imidacloprid) and conformationally restricted peptidomimetics (1)[1]. The geminal disubstitution on the cyclopropane ring provides unique steric bulk and metabolic stability. However, synthesizing this sterically hindered, oxygenated cyclopropylamine presents distinct chemoselectivity challenges.

This guide objectively evaluates three distinct synthetic pathways, providing mechanistic rationales and validated experimental protocols to assist process chemists in selecting the optimal route based on scale, cost, and precursor availability.

Route Comparison Summary

The following matrix summarizes the quantitative data and operational profiles for the three primary synthetic routes[1].

Synthetic RouteStarting MaterialKey ReagentsOverall YieldStep CountScalabilityCost Profile
Route 1: Direct Reduction Ethyl 1-(Boc-amino)cyclopropanecarboxylateLiBH 4​ , THF79%1HighModerate
Route 2: Curtius Strategy Diethyl cyclopropane-1,1-dicarboxylateDPPA, t-BuOH, LiBH 4​ 56%3Very HighLow
Route 3: De Novo Assembly N,N-dibenzyl-2-benzyloxyacetamideEtMgBr, Ti(OiPr) 4​ , Pd/C40%3LowHigh

Route 1: Direct Borohydride Reduction (The Pragmatic Standard)

Mechanistic Rationale

The most direct approach involves the reduction of commercially available ethyl 1-(Boc-amino)cyclopropanecarboxylate. While lithium aluminum hydride (LiAlH 4​ ) is a standard ester reducing agent, its aggressive nature can lead to the partial reduction or cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group. Lithium borohydride (LiBH 4​ ) is strategically selected here because it provides the perfect thermodynamic balance—it is nucleophilic enough to reduce the sterically hindered cyclopropyl ester to the corresponding alcohol, yet mild enough to leave the carbamate moiety completely intact[1].

Experimental Protocol
  • Initiation : Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (4.31 g, 18.80 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert nitrogen atmosphere.

  • Reduction : Slowly add a 2M LiBH 4​ solution in THF (10.34 mL, 20.68 mmol) dropwise to control the exothermic hydride transfer. Stir at room temperature overnight.

  • Reaction Driving : To ensure complete conversion of the sterically hindered ester, add an additional 5 mL (10 mmol) of 2M LiBH 4​ and stir for 6 more hours.

  • Quenching : Carefully quench the reaction by adding anhydrous sodium sulfate (Na 2​ SO 4​ , 15 g) and water (10 mL). Stir the suspension over the weekend to fully decompose the borate complexes.

  • Isolation : Filter the suspension through a Na 2​ SO 4​ pad, wash the residue with dichloromethane (DCM), and concentrate the filtrate under reduced pressure.

  • Purification : Purify via silica gel column chromatography (heptane/ethyl acetate, 1:1) to yield 2.78 g (79% yield) of the target compound.

Self-Validation Checkpoint : The reaction progress can be monitored by TLC. Because the Boc group prevents standard ninhydrin staining, use KMnO 4​ or PMA stains. The complete dissolution of the intermediate borate complex upon the addition of water and extended stirring visually confirms successful quenching.

Route1 A Ethyl 1-(Boc-amino) cyclopropanecarboxylate B LiBH4 (2M in THF) Stir overnight, RT A->B C Quench (Na2SO4 / H2O) Filter & Concentrate B->C D Column Chromatography (Heptane / EtOAc) C->D E N-Boc-1-amino-1- cyclopropanemethanol (79% Yield) D->E

Workflow for the direct borohydride reduction of ethyl 1-(Boc-amino)cyclopropanecarboxylate.

Route 2: Curtius Rearrangement Strategy (The Scalable Precursor Approach)

Mechanistic Rationale

For larger-scale syntheses where the pre-functionalized Boc-amino ester is cost-prohibitive, starting from bulk-chemical diethyl cyclopropane-1,1-dicarboxylate is highly advantageous. The critical step is the Curtius rearrangement. By utilizing diphenylphosphoryl azide (DPPA) in the presence of tert-butanol and triethylamine, the intermediate acyl azide is formed and immediately subjected to thermal decomposition[1]. The resulting isocyanate is trapped in situ by tert-butanol, directly yielding the Boc-protected amine in a single pot. This avoids the isolation of explosive acyl azide intermediates.

Experimental Protocol
  • Monohydrolysis : Treat diethyl cyclopropane-1,1-dicarboxylate with 1.0 equivalent of NaOH in ethanol to selectively yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

  • Curtius Rearrangement : Dissolve the mono-acid in toluene. Add triethylamine (1.1 eq) and DPPA (1.05 eq). Stir at room temperature for 2 hours to form the acyl azide.

  • Trapping : Add anhydrous tert-butanol (excess) and heat the mixture to 80°C for 8 hours.

  • Reduction : Isolate the resulting ethyl 1-(Boc-amino)cyclopropanecarboxylate and subject it to the LiBH 4​ reduction protocol described in Route 1.

  • Yield : This three-step sequence reliably delivers the product in a 56% overall yield.

Self-Validation Checkpoint : The continuous evolution of nitrogen gas during the 80°C heating phase serves as a direct visual confirmation that the Curtius rearrangement is proceeding to the isocyanate intermediate.

Route2 A Diethyl cyclopropane- 1,1-dicarboxylate B Monohydrolysis (NaOH / EtOH) A->B 1 eq. Base C Curtius Rearrangement (DPPA, t-BuOH, Et3N) B->C Heat D Ethyl 1-(Boc-amino) cyclopropanecarboxylate C->D -N2, -CO2 E Reduction (LiBH4 / THF) D->E F N-Boc-1-amino-1- cyclopropanemethanol (56% Overall Yield) E->F

Reaction pathway utilizing monohydrolysis and Curtius rearrangement from malonate derivatives.

Route 3: Kulinkovich-de Meijere Reductive Cyclopropanation (The De Novo Assembly)

Mechanistic Rationale

When custom isotopic labeling (e.g., deuteration of the cyclopropane ring) or specific substitution patterns are required, de novo construction of the cyclopropane ring is necessary. The de Meijere variant of the Kulinkovich reaction utilizes a titanium-mediated reductive cyclopropanation of amides[1]. The reaction between N,N-dibenzyl-2-benzyloxyacetamide and ethylmagnesium bromide in the presence of Ti(OiPr) 4​ generates a titanacyclopropane intermediate, which undergoes ligand exchange and cyclization with the amide carbonyl. While atom-economy is lower, the mechanistic elegance allows for unparalleled structural control.

Experimental Protocol
  • Cyclopropanation : To a solution of N,N-dibenzyl-2-benzyloxyacetamide and Ti(OiPr) 4​ (1.2 eq) in anhydrous THF at 0°C, add EtMgBr (3.0 eq) dropwise. Stir for 12 hours at room temperature.

  • Quenching & Extraction : Quench with aqueous NaOH, filter through Celite to remove titanium salts, and extract with diethyl ether to isolate the fully protected 1-amino-1-cyclopropanemethanol derivative.

  • Global Deprotection : Subject the intermediate to hydrogenolysis (H 2​ gas, Pd/C catalyst in methanol) to simultaneously cleave the N-benzyl and O-benzyl protecting groups.

  • Boc Protection : Treat the crude amino alcohol with di-tert-butyl dicarbonate (Boc 2​ O) and a mild base (e.g., NaHCO 3​ ) in aqueous dioxane to afford the final product.

  • Yield : The overall yield for this three-step sequence is approximately 40%.

Self-Validation Checkpoint : The formation of a dense, insoluble white/black precipitate (titanium dioxide salts) upon aqueous NaOH quenching confirms the successful decomposition of the active titanacyclopropane catalytic species.

Route3 A N,N-dibenzyl-2- benzyloxyacetamide B Reductive Cyclopropanation (EtMgBr, Ti(OiPr)4) A->B C Deprotection (Pd/C, H2) B->C D Boc Protection (Boc2O, Base) C->D E N-Boc-1-amino-1- cyclopropanemethanol (40% Overall Yield) D->E

De novo assembly via the de Meijere variant of the Kulinkovich reductive cyclopropanation.

Conclusion & Recommendations

  • Opt for Route 1 for rapid, bench-scale synthesis where time is the primary constraint and commercial precursors are accessible.

  • Opt for Route 2 for process-scale synthesis where starting material cost is a critical factor and multi-step telescoping is viable.

  • Opt for Route 3 exclusively when synthesizing novel, heavily substituted, or isotopically labeled cyclopropyl analogs that cannot be derived from commercial bulk chemicals.

References

  • Title : tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 Source : ChemicalBook Synthesis Database URL : 1

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 2-(Boc-amino)-2-cyclopropylethanol

For researchers, scientists, and drug development professionals, the precise and accurate analysis of chiral building blocks like 2-(Boc-amino)-2-cyclopropylethanol is paramount to ensuring the quality, safety, and effic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of chiral building blocks like 2-(Boc-amino)-2-cyclopropylethanol is paramount to ensuring the quality, safety, and efficacy of novel therapeutics. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for this critical compound. We will explore the nuances of selecting an appropriate reference standard and detail robust analytical protocols, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern these choices.

The Critical Role of Well-Characterized Reference Standards

A reference standard is the cornerstone of any analytical measurement, providing the benchmark against which a sample is qualified and quantified. For a chiral molecule like 2-(Boc-amino)-2-cyclopropylethanol, the reference standard must not only be of high chemical purity but also be enantiomerically pure. The use of a poorly characterized standard can lead to significant errors in assessing the purity of a synthetic batch, potentially masking the presence of undesirable enantiomers or other impurities that could have profound pharmacological implications.

When selecting a reference standard for 2-(Boc-amino)-2-cyclopropylethanol, it is essential to consider the following:

  • Purity: The certified chemical purity of the standard is a primary consideration. This is typically determined by a combination of techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • Enantiomeric Purity: For chiral molecules, the enantiomeric excess (e.e.) is a critical parameter. This is most commonly determined by chiral HPLC or chiral Gas Chromatography (GC).

  • Characterization Data: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) that includes detailed information on the methods used for characterization and the results obtained.

  • Traceability: The standard should be traceable to a recognized national or international standard where possible.

Comparison of Commercially Available Reference Standards

Several vendors supply reference standards for 2-(Boc-amino)-2-cyclopropylethanol and its related compounds. Below is a comparison of typical specifications for commercially available standards. It is crucial to obtain the lot-specific CoA for any standard purchased, as purities can vary.

Product NameEnantiomerTypical PuritySupplier ExamplesCAS Number
(S)-2-(Boc-amino)-2-cyclopropylethanol(S)≥95% - ≥98%AstaTech, Inc., Merck (Sigma-Aldrich)1360774-41-9
(R)-2-Amino-2-cyclopropylethanol(R)≥98%BLD Pharmatech (via Sigma-Aldrich)1270290-36-2
2-Amino-2-cyclopropylethanol (Racemic)RacemicNot specifiedMerck (Sigma-Aldrich)776315-67-4[1]

Note: The de-protected amino alcohol is also listed as it can serve as a reference for potential impurities or for monitoring the deprotection step in a synthetic sequence.

Analytical Methodologies for Quality Control

The quality control of 2-(Boc-amino)-2-cyclopropylethanol requires analytical methods that can assess both chemical and enantiomeric purity. HPLC is the workhorse technique for this purpose.

Workflow for Analytical Method Development

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting Sample Weigh and Dissolve Sample Achiral_HPLC Achiral (Purity) HPLC-UV Sample->Achiral_HPLC Inject Chiral_HPLC Chiral HPLC-UV Sample->Chiral_HPLC Inject Purity_Calc Calculate Chemical Purity Achiral_HPLC->Purity_Calc Integration Data EE_Calc Calculate Enantiomeric Excess Chiral_HPLC->EE_Calc Integration Data Report Generate Certificate of Analysis Purity_Calc->Report EE_Calc->Report

Caption: General workflow for the analytical characterization of 2-(Boc-amino)-2-cyclopropylethanol.

Achiral Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main component from any process-related impurities or degradation products that have different polarities.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a robust and versatile choice for the separation of moderately polar compounds like Boc-protected amino alcohols.[2]

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of a range of impurities with varying polarities.

  • Modifier: Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by minimizing tailing and to ensure the consistent protonation of any ionizable groups.[3]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Enantiomeric Purity Determination by Chiral HPLC

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).

Rationale for Method Design:

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including Boc-protected amino acids.[4][5] Macrocyclic glycopeptide-based CSPs are also an excellent choice.

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) often provides better selectivity for chiral separations on polysaccharide-based CSPs. An amine additive like diethylamine (DEA) is sometimes used to improve the peak shape of basic analytes.[4]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IA or equivalent (immobilized amylose-based CSP), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Potential Impurities and their Identification

A thorough understanding of the synthetic route is crucial for identifying potential impurities.

Impurity Profile cluster_0 Starting Materials & Reagents cluster_1 Main Component cluster_2 Potential Impurities SM1 Cyclopropyl Glycinol Product 2-(Boc-amino)-2-cyclopropylethanol SM1->Product Imp1 Unreacted Starting Materials SM1->Imp1 SM2 Di-tert-butyl dicarbonate (Boc)2O SM2->Product SM2->Imp1 Imp2 Di-Boc Protected Adduct Product->Imp2 Over-reaction Imp3 Deprotected Amino Alcohol Product->Imp3 Degradation/Side Reaction Imp4 Enantiomeric Impurity Product->Imp4 From Chiral Starting Material

Caption: Logical relationship between starting materials and potential impurities.

Common Impurities:

  • Unreacted Starting Materials: Residual cyclopropyl glycinol or di-tert-butyl dicarbonate.

  • Di-Boc Impurity: The formation of a di-Boc protected species where the hydroxyl group is also carbamoylated.

  • Deprotected Amino Alcohol: The product can degrade back to the free amino alcohol.

  • Enantiomeric Impurity: The presence of the undesired enantiomer, which can arise from the starting material or racemization during synthesis.

For the structural elucidation of unknown impurities, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and subsequent isolation and NMR analysis is the gold standard.

Conclusion and Recommendations

The selection of a high-quality, well-characterized reference standard is the foundation for the reliable analysis of 2-(Boc-amino)-2-cyclopropylethanol. For routine quality control, a two-pronged HPLC approach is recommended:

  • RP-HPLC on a C18 column for the assessment of chemical purity.

  • Chiral HPLC on a polysaccharide-based CSP for the determination of enantiomeric purity.

It is imperative that analytical methods are validated according to ICH guidelines to ensure they are fit for their intended purpose. By understanding the principles behind method development and potential sources of impurity, researchers can confidently assess the quality of this important chiral building block, thereby ensuring the integrity of their downstream applications in drug discovery and development.

References

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255–265. Retrieved from [Link]

  • Wang, G., et al. (2022). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 13(11), 499-511. Retrieved from [Link]

  • Reddy, B. P., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 8(35), 6549-6561. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Boc-amino)-2-cyclopropylethanol
Reactant of Route 2
2-(Boc-amino)-2-cyclopropylethanol
© Copyright 2026 BenchChem. All Rights Reserved.